Gossypol Acetic Acid
Description
R-(-)-Gossypol Acetic Acid is the orally bioavailable solvate of the R-(-) enantiomer of gossypol and acetic acid with potential antineoplastic activity. As a BH3 mimetic, R-(-)-gossypol binds to the hydrophobic surface binding groove BH3 of the anti-apoptotic proteins Bcl-2 and Bcl-xL, blocking their heterodimerization with pro-apoptotic members of the Bcl-2 family of proteins such as Bad, Bid, and Bim; this may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Racemic gossypol is a polyphenolic compound isolated from cottonseed.
See also: Gossypol (salt form of).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gossypol Acetic Acid: A Comprehensive Technical Guide
An In-depth Exploration of the Discovery, History, and Scientific Investigation of a Multifaceted Natural Product
Introduction
Gossypol, a polyphenolic aldehyde naturally occurring in the cotton plant (Gossypium spp.), has traversed a remarkable scientific journey, from an identified toxin in cottonseed to a potential male contraceptive and, more recently, a promising anticancer agent. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Gossypol and its acetic acid derivative. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's multifaceted biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate them.
Discovery and Historical Perspective
The story of gossypol begins with observations of its biological effects long before its chemical characterization.
-
Early Observations and Isolation: In the late 19th century, the toxic properties of cottonseed were recognized, complicating its use as a food source. The first crude isolation of gossypol was achieved by J. J. Longmore in 1886.[1] The compound was later named "gossypol" by the Russian chemist L. Marchlewski, who purified it in crystalline form.[1] A significant breakthrough in its isolation came when it was precipitated from an ether solution with acetic acid, yielding gossypol acetic acid.
-
The Antifertility Link in China: A pivotal moment in gossypol's history occurred in the 1950s in rural China, where a significant decrease in birth rates was anecdotally linked to the consumption of crude cottonseed oil for cooking.[2][3][4] This observation spurred intensive research by Chinese scientists to identify the active antifertility agent, which was ultimately determined to be gossypol.
-
From Contraceptive to Anticancer Agent: Extensive clinical trials were conducted in China throughout the 1970s to evaluate gossypol as a male contraceptive. While these trials demonstrated its efficacy, concerns about side effects, including irreversible infertility and hypokalemia (low potassium levels), ultimately halted its development for this purpose. However, the profound biological effects of gossypol prompted further investigation into its therapeutic potential, leading to the discovery of its anticancer properties. The R-(-)-enantiomer of this compound, known as AT-101, has since been the subject of numerous clinical trials for various cancers.
Quantitative Data
Male Contraceptive Clinical Trial Data (China)
The following table summarizes the key findings from the extensive clinical trials of gossypol as a male contraceptive conducted in China.
| Parameter | Loading Phase | Maintenance Phase | Efficacy | Reversibility | Key Side Effects |
| Dosage | 20 mg/day | 150-220 mg/month (divided doses) or lower maintenance doses in later studies | Infertility achieved in ~2 months | Reversible in many cases, but irreversible infertility reported in a percentage of subjects | Hypokalemia, fatigue, gastrointestinal discomfort |
| Sperm Count | Significant decrease, leading to oligospermia or azoospermia | Maintained low sperm count | 99% efficacy reported in some studies | Sperm count returned to normal in many subjects after cessation of treatment | |
| Sperm Motility | Progressive decrease | Markedly reduced motility | A key factor in its contraceptive effect | Motility often recovered after discontinuation |
Table 1: Summary of Gossypol Male Contraceptive Clinical Trials in China.
Anticancer Clinical Trial Data (AT-101)
AT-101, the R-(-)-enantiomer of this compound, has been investigated in numerous Phase I and II clinical trials for various cancers.
| Trial/Cancer Type | Dosage Regimen | Key Efficacy Results | Common Adverse Events |
| Recurrent Glioblastoma (NABTT 0702) | 20 mg/day for 21 of 28 days | Median OS: 5.7 months; 1 partial response | Gastrointestinal toxicity |
| Newly Diagnosed Glioblastoma (NABTT 0602) | 20-30 mg/day with TMZ and RT | Median OS (Arm 1): 15.2 months; Median OS (Arm 2): 18.2 months | GI ulcer, ileus, nausea, diarrhea |
| Chemotherapy-Sensitive Recurrent ES-SCLC | 20 mg/day for 21 of 28 days | No objective responses; 21% stable disease | Anorexia, fatigue, nausea/vomiting |
| Advanced Adrenal Cortical Carcinoma | 20 mg/day for 21 of 28 days | No meaningful clinical activity | Cardiac troponin elevations, hypokalemia |
| Gastroesophageal Carcinoma (in combination) | Low dose AT-101 with docetaxel, fluorouracil, and radiation | 11 of 13 patients achieved complete responses | Not specified in detail |
Table 2: Selected Clinical Trial Data for AT-101 (this compound).
Toxicity Data
The toxicity of gossypol has been a significant factor in its clinical development. The following table presents LD50 values from various animal studies.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rats | Oral | 925-3500 | |
| Mice | Oral | 500-950 | |
| Rabbits | Oral | 350-600 | |
| Guinea Pigs | Oral | 280-300 | |
| Pigs | Oral | 550 | |
| Northern Bobwhites | Oral | 651 |
Table 3: Acute Oral LD50 Values of Gossypol in Various Animal Models.
Experimental Protocols
Isolation of this compound from Cottonseed
The following protocol is a generalized procedure based on classical methods for the isolation of this compound.
Materials:
-
Raw, dehulled cottonseed kernels
-
Gasoline or hexane
-
Ethyl ether
-
Glacial acetic acid
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Defatting: Grind the raw cottonseed kernels and percolate with gasoline or hexane to remove the bulk of the cottonseed oil. Air dry the defatted meal to remove the solvent.
-
Extraction: Extract the defatted cottonseed meal with ethyl ether in a Soxhlet apparatus or by repeated maceration. This step dissolves the gossypol.
-
Concentration: Concentrate the ether extract using a rotary evaporator until the volume is significantly reduced.
-
Precipitation: Add glacial acetic acid to the concentrated ether extract. The ratio of extract to acetic acid can be optimized, but a common starting point is a 1:1 volume ratio.
-
Crystallization: Allow the mixture to stand, preferably at a cool temperature (e.g., 4°C), for several hours to several days to allow for the crystallization of this compound.
-
Isolation and Purification: Collect the crude this compound crystals by filtration. The crystals can be further purified by recrystallization from a mixture of ether and glacial acetic acid.
Caption: Workflow for the isolation of this compound.
Lactate Dehydrogenase (LDH) Inhibition Assay
Gossypol is a known inhibitor of lactate dehydrogenase (LDH), particularly the testis-specific isozyme LDH-X, which is crucial for sperm metabolism.
Materials:
-
Purified LDH enzyme (e.g., from rabbit muscle or specific isozymes)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium pyruvate
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing the assay buffer, NADH, and the desired concentration of this compound (or solvent control).
-
Enzyme Addition: Initiate the reaction by adding a specific amount of the LDH enzyme solution to the reaction mixture.
-
Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, add sodium pyruvate to start the enzymatic reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. Compare the velocities of the reactions with and without gossypol to determine the percentage of inhibition. IC50 values can be determined by testing a range of gossypol concentrations.
Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)
Gossypol and its derivatives exert their anticancer effects in part by binding to anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. Fluorescence polarization (FP) is a common method to study these interactions.
Materials:
-
Recombinant purified Bcl-2 or Bcl-xL protein
-
A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., FITC-Bak BH3 peptide)
-
This compound stock solution
-
Assay buffer (e.g., PBS with a small amount of surfactant like Tween-20)
-
A plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a black microplate, add the assay buffer, the fluorescently labeled BH3 peptide, and the Bcl-2 family protein. This mixture will result in a high FP signal as the large protein-peptide complex tumbles slowly in solution.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: If gossypol binds to the Bcl-2 family protein, it will displace the fluorescent peptide, leading to a decrease in the FP signal. The percentage of inhibition can be calculated relative to controls, and the IC50 value can be determined.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like gossypol on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC-3)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.
Mechanism of Action: Signaling Pathways
Gossypol's biological effects are mediated through its interaction with multiple cellular targets. Two of the most well-characterized pathways are the inhibition of lactate dehydrogenase and the modulation of the Bcl-2 family of proteins.
Inhibition of Lactate Dehydrogenase
Gossypol is a potent inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. The testis-specific isoform, LDH-X (also known as LDH-C4), is particularly sensitive to gossypol, which explains its antifertility effects. By inhibiting LDH-X in sperm and spermatids, gossypol disrupts their energy metabolism, leading to decreased motility and viability.
Caption: Gossypol inhibits LDH, disrupting glycolysis and ATP production.
Interaction with Bcl-2 Family Proteins
In the context of cancer, gossypol acts as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins such as Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway.
Caption: Gossypol inhibits Bcl-2, leading to apoptosis.
Conclusion
This compound stands as a compelling example of a natural product with a rich history and diverse biological activities. From its origins as a toxic component of cottonseed to its exploration as a male contraceptive and its current investigation as a promising anticancer agent, the journey of gossypol highlights the intricate relationship between natural products and human health. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable molecule. Continued research into its mechanisms of action and the development of more targeted and less toxic derivatives hold promise for its future clinical applications.
References
- 1. Gossypol as an oral contraceptive for men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trial of Gossypol as a Male Contraceptive | Semantic Scholar [semanticscholar.org]
- 3. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Core of Gossypol Acetic Acid: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental chemical properties of Gossypol Acetic Acid, a polyphenolic compound derived from the cotton plant (Gossypium species). This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields, offering detailed data, experimental methodologies, and a visualization of its primary mechanism of action.
Core Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a yellow powder.[1] It is a solvate of gossypol and acetic acid, a formulation that enhances its stability.[2] The compound's inherent chemical structure, a binaphthyl dialdehyde, endows it with a range of biological activities, most notably its function as an inhibitor of anti-apoptotic proteins.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₄O₁₀ | [3][4] |
| Molecular Weight | 578.61 g/mol | [3] |
| CAS Number | 12542-36-8 | |
| Appearance | Yellow Powder/Crystals | |
| Melting Point | 168 °C (decomposes) | |
| 177-182 °C (decomposes, for gossypol) | ||
| 184 °C (from ether, for gossypol) | ||
| 199 °C (from chloroform, for gossypol) | ||
| 214 °C (from ligroin, for gossypol) |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery in research and therapeutic contexts. It is generally insoluble in water but shows good solubility in several organic solvents.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | |
| DMSO | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble (for gossypol) | |
| Acetone | Soluble (for gossypol) | |
| Diethyl Ether | Soluble (for gossypol) | |
| Benzene | Poorly soluble (0.5% for gossypol) | |
| Petroleum Ether | Poorly soluble (0.06% for gossypol) |
Experimental Protocols
To ensure reproducibility and standardization in research, this section details the methodologies for determining the key chemical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point of this compound can be determined using the capillary method as outlined in major pharmacopeias.
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
Glass capillary tubes (typically 0.8-1.2 mm internal diameter).
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Heating: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a constant rate, typically 1 °C/min, especially when approaching the expected melting point.
-
Observation: The temperature at which the substance is first observed to collapse or form a liquid meniscus and the temperature at which it becomes completely liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.
Determination of pKa (Spectrophotometric Titration)
The acid dissociation constant (pKa) of a polyphenolic compound like this compound can be determined by spectrophotometric titration, which relies on the change in UV-Vis absorbance as the phenolic hydroxyl groups ionize with changing pH.
Apparatus:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
pH meter with a calibrated electrode.
-
Automatic titrator or micropipettes for precise addition of acid or base.
Procedure:
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent system, such as an acetonitrile-water mixture, to ensure solubility. The ionic strength of the solution is kept constant using a background electrolyte (e.g., KCl).
-
Titration: The pH of the solution is incrementally changed by the addition of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Spectral Measurement: After each addition and stabilization of the pH reading, the full UV-Vis spectrum (e.g., 200-500 nm) is recorded.
-
Data Analysis: The changes in absorbance at specific wavelengths corresponding to the ionized and non-ionized forms of the molecule are plotted against the pH. The pKa value can then be determined from the inflection point of the resulting sigmoidal curve or by using specialized software that fits the spectral data to the Henderson-Hasselbalch equation.
Spectroscopic Analysis
UV-Vis Spectroscopy: The purity and concentration of this compound solutions can be assessed using UV-Vis spectroscopy. A standard solution of this compound in a suitable solvent (e.g., 95% ethanol) is prepared. The absorbance spectrum is recorded over a range of wavelengths (e.g., 188-500 nm) to identify the characteristic absorption maxima. For quantitative analysis, a calibration curve can be generated by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (e.g., 440 nm).
Infrared (IR) Spectroscopy: The functional groups present in this compound can be identified using IR spectroscopy. The valence oscillation frequencies for the hydroxyl (-OH) groups are typically observed around 3420 cm⁻¹. The aldehyde group (-C=O) shows a characteristic frequency around 1610 cm⁻¹. Other notable frequencies include those for C-H bonds (2872-2991 cm⁻¹) and the aromatic ring (642-841 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Spectra are typically recorded on a high-field NMR spectrometer using a deuterated solvent such as CDCl₃ with TMS as an internal standard. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for complete assignment of proton and carbon signals.
Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used for the qualitative analysis of this compound and its derivatives. High-resolution mass spectrometry provides accurate mass measurements to confirm the elemental composition.
Mechanism of Action: Inhibition of Bcl-2 Family Proteins
This compound exerts its biological effects, particularly its anticancer activity, primarily through the inhibition of the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. It acts as a BH3 mimetic, binding to the BH3-binding groove of these anti-apoptotic proteins. This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak.
The following diagram illustrates the signaling pathway of Bcl-2 family protein-regulated apoptosis and the intervention of this compound.
Caption: this compound induced apoptosis pathway.
This guide provides a foundational understanding of the chemical properties of this compound. For further, more specific applications, researchers are encouraged to consult the primary literature cited herein.
References
- 1. scialert.net [scialert.net]
- 2. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant scientific interest for its diverse range of biological activities.[1][2] Initially investigated for its antifertility effects in men, subsequent research has unveiled its potent anticancer, antiviral, and other pharmacological properties.[1][2] This technical guide provides an in-depth review of the biological activities of gossypol acetic acid, with a focus on its mechanisms of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines.[3] Its primary mechanism of anticancer activity involves the inhibition of the Bcl-2 family of anti-apoptotic proteins, leading to the induction of apoptosis.
Mechanism of Action
Inhibition of Bcl-2 Family Proteins: Gossypol acts as a pan-Bcl-2 inhibitor, binding to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 with high affinity. This binding prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, and subsequent initiation of the intrinsic apoptotic cascade.
Induction of Apoptosis: By inhibiting the Bcl-2 family proteins, gossypol triggers a cascade of events leading to programmed cell death. This includes the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). Gossypol-induced apoptosis has been shown to be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, studies have indicated that gossypol can induce apoptosis by activating p53, a key tumor suppressor protein, in response to DNA damage.
Inhibition of Lactate Dehydrogenase (LDH): Gossypol is a non-selective inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for glycolysis. By inhibiting LDH, gossypol disrupts cancer cell metabolism, which heavily relies on aerobic glycolysis (the Warburg effect). This inhibition is competitive with respect to NADH.
Cell Cycle Arrest: Gossypol has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. This effect is associated with the modulation of key cell cycle regulatory proteins, including the downregulation of cyclin D1.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| U266 | Multiple Myeloma | 2.4 | 48 | Not Specified | |
| Wus1 | Multiple Myeloma | 2.2 | 48 | Not Specified | |
| HT-29 | Colon Cancer | 23.60 | 24 | CCK-8 | |
| HT-29 | Colon Cancer | 17.97 | 48 | CCK-8 | |
| SK-mel-19 | Melanoma | 23-46 | Not Specified | MTT | |
| Sihas | Cervix | 23-46 | Not Specified | MTT | |
| H69 | Small Cell Lung | 23-46 | Not Specified | MTT | |
| K562 | Myelogenous Leukemia | 23-46 | Not Specified | MTT | |
| 4T1 | Mouse Breast Cancer | 18.78 | 72 | MTT | |
| A549 | Human Lung Cancer | 1.32 | 72 | MTT | |
| B16-F10 | Mouse Melanoma | 5.54 | 72 | MTT |
Quantitative Data: Enzyme Inhibition
The following table presents the inhibition constants (Ki) of gossypol against Bcl-2 family proteins and lactate dehydrogenase isozymes.
| Target Protein | Ki (µM) | Inhibition Type | Reference |
| Bcl-xL | Not Specified | Not Specified | |
| Bcl-2 | Not Specified | Not Specified | |
| Mcl-1 | Not Specified | Not Specified | |
| LDH-A4 | 1.9 | Competitive with NADH | |
| LDH-B4 | 1.4 | Competitive with NADH | |
| LDH-C4 | 4.2 | Competitive with NADH | |
| LDH-A4 (goat) | 33 | Competitive with NADH | |
| LDH-B4 (goat) | 43 | Competitive with NADH | |
| LDH-C4 (goat) | 45 | Competitive with NADH | |
| LDH-A4 (goat) | 20 | Non-competitive with pyruvate | |
| LDH-B4 (goat) | 34 | Non-competitive with pyruvate | |
| LDH-C4 (goat) | 29 | Non-competitive with pyruvate | |
| LDH-X (bovine) | 30 | Competitive with NADH | |
| LDH-X (bovine) | 6 | Competitive with NAD+ | |
| LDH-X (bovine) | 220 | Non-competitive with pyruvate | |
| LDH-X (bovine) | 52 | Non-competitive with lactate |
Antiviral Activity
Gossypol has demonstrated broad-spectrum antiviral activity against a variety of viruses, including both enveloped and non-enveloped viruses.
Mechanism of Action
The antiviral mechanisms of gossypol are multifaceted and virus-dependent. Against coronaviruses, such as SARS-CoV-2, gossypol has been shown to target the RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. For other viruses like herpes simplex virus type II (HSV-II) and human immunodeficiency virus (HIV), gossypol appears to directly inactivate the virus particles. In the case of tobacco mosaic virus (TMV), gossypol's antiviral effect is linked to the induction of reactive oxygen species (ROS) in the host plant.
Quantitative Data: Antiviral Efficacy
The following table summarizes the half-maximal effective concentration (EC50) and cytotoxic concentration (CC50) values of gossypol against various viruses.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.31 | 36.18 | 116.71 | |
| This compound | Vero E6 | 0.72 | 44.51 | 61.82 | |
| (-)-Gossypol | Vero E6 | 0.84 | 35.43 | 42.17 | |
| HIV | H9 cells | <100 (complete inactivation) | Not Specified | Not Specified |
Male Contraceptive Activity
Gossypol was first identified as a male antifertility agent in China. It induces infertility by inhibiting sperm production and motility.
Mechanism of Action
The primary mechanism of gossypol's antifertility effect is believed to be the inhibition of sperm-specific lactate dehydrogenase-C4 (LDH-C4), which is essential for sperm metabolism and motility. This leads to a reduction in sperm count and impaired sperm function.
Clinical Data
Clinical trials have demonstrated the efficacy of gossypol as a male contraceptive. However, concerns regarding irreversible infertility and side effects such as hypokalemia (low potassium levels) have limited its clinical application.
The following table summarizes data from a key clinical trial.
| Parameter | Gossypol Group (20 mg/day) | Placebo Group | Reference |
| Number of Volunteers | 75 | 77 | |
| Azoospermia | 31% | - | |
| Sperm Count < 4 x 10^6/mL | 61% | - | |
| Efficacy Rate (end of loading phase) | 92% | - |
Lower dose regimens have been investigated to mitigate side effects. A study with daily loading doses of 10 mg or 12.5 mg followed by weekly maintenance doses showed contraceptive efficacy without significant changes in serum potassium levels.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
MTT Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
CCK-8 Assay:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After treatment with gossypol, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assays
Annexin V-FITC/PI Staining:
-
Seed cells in a 6-well plate and treat with gossypol.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Caspase Activity Assay:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with gossypol for the desired time.
-
Add an equal volume of Caspase-Glo® reagent (e.g., Caspase-Glo® 3/7, 8, or 9) to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a microplate reader.
Western Blotting for Bcl-2 Family Proteins
-
Cell Lysis: After gossypol treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Bcl-2, Bcl-xL, Bax, etc., overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Gossypol-Induced Apoptosis Signaling Pathway
Caption: Gossypol-induced apoptosis pathway.
Experimental Workflow for In Vitro Anticancer Screening
Caption: In vitro anticancer screening workflow.
Conclusion
This compound is a multifaceted compound with significant potential in oncology, virology, and reproductive health. Its well-characterized mechanisms of action, particularly as a Bcl-2 inhibitor and an LDH inhibitor, make it an attractive candidate for further drug development. This technical guide provides a comprehensive overview of its biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this promising natural product. Further investigation into the development of gossypol derivatives with improved efficacy and reduced toxicity is warranted.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Gossypol Acetic Acid: A BH3 Mimetic Targeting Anti-Apoptotic Bcl-2 Family Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant attention as a promising anti-cancer agent. Its acetic acid form, in particular, has been identified as a potent BH3 mimetic. This document serves as a comprehensive technical guide on Gossypol Acetic Acid, detailing its mechanism of action as a BH3 mimetic, its binding affinities for anti-apoptotic Bcl-2 family proteins, and its induction of apoptosis. This guide provides a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction: The Role of Bcl-2 Family Proteins and BH3 Mimetics in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1, Bcl-W).[2][3] In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing the initiation of apoptosis. However, in response to cellular stress or damage, pro-apoptotic "BH3-only" proteins are upregulated. These proteins bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic effector proteins like Bax and Bak.[4][5] Liberated Bax and Bak then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.
In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key survival mechanism, contributing to tumor progression and resistance to conventional therapies. BH3 mimetics are a class of small molecules designed to mimic the function of BH3-only proteins. They bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby inhibiting their function and restoring the cell's ability to undergo apoptosis. Gossypol has been identified as one such BH3 mimetic, showing promise in preclinical and clinical studies.
This compound as a BH3 Mimetic
Gossypol exerts its pro-apoptotic effects by directly binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. This interaction competitively inhibits the binding of pro-apoptotic BH3-only proteins, leading to the activation of the intrinsic apoptotic pathway. The (-)-enantiomer of gossypol has been shown to have a higher binding affinity and greater anti-cancer activity compared to the (+)-enantiomer.
Mechanism of Action
By functioning as a BH3 mimetic, Gossypol disrupts the sequestration of pro-apoptotic proteins by their anti-apoptotic counterparts. This leads to a cascade of events culminating in apoptosis:
-
Disruption of Bcl-2/Bax and Bcl-xL/Bak Heterodimers: Gossypol binding to Bcl-2 and Bcl-xL displaces pro-apoptotic proteins like Bax and Bak.
-
Activation of Bax and Bak: Once released, Bax and Bak undergo a conformational change, leading to their insertion into the outer mitochondrial membrane and subsequent oligomerization.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax/Bak channels permeabilize the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7.
-
Execution of Apoptosis: Activated effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Recent studies have also suggested that gossypol can induce apoptosis through additional mechanisms, including the upregulation of death receptor-associated signaling (extrinsic pathway) and the induction of endoplasmic reticulum stress.
Quantitative Data
The following tables summarize the binding affinities and cellular potencies of this compound against various Bcl-2 family proteins and cancer cell lines.
| Target Protein | Binding Affinity (Ki) | Reference(s) |
| Bcl-xL | ~0.3 µmol/L | |
| Bcl-2 | ~10 µmol/L |
| Cell Line | IC50 (Cell Viability) | Reference(s) |
| Jurkat (Bcl-2 overexpressing) | 18.1 ± 2.6 µmol/L | |
| Jurkat (Bcl-xL overexpressing) | 22.9 ± 3.7 µmol/L | |
| Jurkat (vector control) | 7.0 ± 2.7 µmol/L | |
| U266 (Multiple Myeloma) | 2.4 µM (48h) | |
| Wus1 (Multiple Myeloma) | 2.2 µM (48h) | |
| COLO 225 (Colon Cancer) | Reduced to 55% of control at 100 µg/mL (2h) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a BH3 mimetic.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of Gossypol to Bcl-2 family proteins by monitoring the change in polarization of a fluorescently labeled BH3 peptide.
Materials:
-
Purified recombinant Bcl-2, Bcl-xL, or Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Triton X-100).
-
Black, low-volume 96-well or 384-well plates.
-
Fluorescence polarization plate reader.
Protocol:
-
Prepare a solution of the target Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
Serially dilute this compound in the assay buffer.
-
In the microplate, add the protein/peptide mixture to each well.
-
Add the serially diluted Gossypol or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the Ki value by fitting the data to a competitive binding equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified recombinant Bcl-2, Bcl-xL, or Mcl-1 protein.
-
This compound.
-
ITC buffer (e.g., PBS or Tris buffer, ensure buffer compatibility with both protein and compound).
-
Isothermal titration calorimeter.
Protocol:
-
Prepare a solution of the target protein in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the Gossypol solution into the protein solution.
-
Record the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or vehicle control.
-
Annexin V-FITC (or other fluorochrome).
-
Propidium Iodide (PI).
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Flow cytometer.
Protocol:
-
Induce apoptosis in the target cells by treating with various concentrations of this compound for a specified time. Include a vehicle-treated negative control.
-
Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7, using a luminogenic or fluorogenic substrate.
Materials:
-
Cells treated with this compound or vehicle control.
-
Caspase-Glo® 3/7 Assay reagent (Promega) or similar.
-
White-walled 96-well plates.
-
Luminometer or fluorometer.
Protocol:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of caspase activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Gossypol's mechanism as a BH3 mimetic to induce apoptosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound has emerged as a compelling BH3 mimetic with well-characterized activity against anti-apoptotic Bcl-2 family proteins. Its ability to induce apoptosis in various cancer cell lines, coupled with a growing body of preclinical and clinical data, underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of Gossypol's mechanism of action, quantitative data to support its efficacy, and detailed experimental protocols to facilitate further investigation. The continued exploration of Gossypol and its derivatives may lead to the development of novel and effective anti-cancer therapies that target the intrinsic apoptotic pathway.
References
Unveiling Gossypol Acetic Acid: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol, a polyphenolic aldehyde naturally occurring in the cotton plant (Gossypium spp.), has garnered significant interest in the scientific community for its wide range of biological activities, including its potential as a male contraceptive and an anticancer agent. This technical guide provides an in-depth exploration of the natural sources of gossypol and the methodologies for its extraction and purification as gossypol acetic acid. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and practical application of this knowledge.
Natural Sources of Gossypol
Gossypol is predominantly found in the pigment glands of the cotton plant, distributed throughout various parts including the seeds, stems, leaves, and roots.[1][2][3] The concentration and enantiomeric ratio of gossypol can vary significantly depending on the cotton species, climatic conditions, and cultivation practices.[4]
Cotton Species and Gossypol Content
The genus Gossypium encompasses numerous species, with Gossypium hirsutum (Upland cotton) and Gossypium barbadense (Pima cotton) being the most commercially cultivated.[5] These species, along with others, exhibit variability in their gossypol content. The (+) and (-) enantiomers of gossypol exist, with the (-)-enantiomer generally showing higher biological activity. The ratio of these enantiomers differs between species; for instance, commercial Upland cottonseed typically has a (+):(-) ratio of about 3:2, while Pima cottonseed has a ratio of approximately 2:3.
| Cotton Species | Part | Total Gossypol Content (%) | Enantiomeric Ratio ((+):(-)) | Reference |
| Gossypium hirsutum (Upland) | Seed | 0.50 - 0.76 | ~ 3:2 | |
| Gossypium barbadense (Pima) | Seed | 0.67 - 1.25 | ~ 2:3 | |
| Gossypium arboreum | Seed | Variable | Not specified | |
| Gossypium herbaceum | Seed | Variable | Not specified | |
| Giza 86 | Root | 1.248 | Not specified | |
| Giza 80 | Root | 1.184 | Not specified | |
| Giza 45 | Root | 0.974 | Not specified |
Industrial Byproducts as Sources
Cottonseed processing for oil and meal generates byproducts that are rich sources of gossypol, making them valuable starting materials for extraction.
-
Cottonseed Meal: The residue left after oil extraction from cottonseed kernels is a primary source of gossypol.
-
Cottonseed Soapstock: A low-value byproduct of crude cottonseed oil refining, soapstock can contain high concentrations of gossypol, sometimes as high as 8%.
Extraction of this compound
The extraction of gossypol from its natural sources is a multi-step process that typically involves solvent extraction followed by precipitation and purification. The most common form for isolation is this compound, a stable crystalline complex.
Solvent Extraction Methodologies
A variety of organic solvents and solvent systems have been investigated for their efficiency in extracting gossypol. The choice of solvent and extraction conditions significantly impacts the yield and purity of the final product.
| Solvent System | Source Material | Key Parameters | Extraction Yield/Efficiency | Reference |
| Butanol-Ethanol-Water (80:15:5 v/v) with 0.5 M Citric Acid | Defatted Cottonseed Meal | Temp: 348 K, Solvent/Seed Ratio: 15, Time: 180 min | 91.22% | |
| Butanol-Ethanol-Water (80:15:5 v/v) with 0.5 M Oxalic Acid | Defatted Cottonseed Meal | Temp: 348 K, Solvent/Seed Ratio: 15, Time: 180 min | 94.73% | |
| Methyl Ethyl Ketone (MEK) with Phosphoric Acid | Cottonseed Soapstock (3.7% gossypol) | Reflux, followed by crystallization with acetic acid | 63% recovery as 87% pure this compound | |
| 70% Aqueous Acetone | Cottonseed | Not specified | Effective for gossypol extraction | |
| Diethyl Ether | Defatted Cottonseed | Not specified | Used for initial gossypol extraction |
Experimental Protocol: Extraction and Crystallization from Cottonseed Meal
This protocol is a generalized procedure based on common solvent extraction methodologies.
1. Defatting of Cottonseed Meal:
- Grind cottonseed kernels into a fine powder.
- Perform Soxhlet extraction with petroleum ether or hexane for several hours to remove the oil.
- Air-dry the defatted meal to remove residual solvent.
2. Gossypol Extraction:
- Suspend the defatted cottonseed meal in a suitable solvent system (e.g., butanol-ethanol-water acidified with citric or oxalic acid) in a flask.
- Maintain a specific solvent-to-meal ratio (e.g., 15:1).
- Heat the mixture to the optimal temperature (e.g., 348 K) with continuous stirring for a defined period (e.g., 180 minutes).
3. Isolation of Crude Gossypol:
- After extraction, cool the mixture and separate the solid residue by filtration.
- Concentrate the filtrate under reduced pressure to reduce the solvent volume.
4. Precipitation of this compound:
- Add glacial acetic acid to the concentrated extract.
- Allow the mixture to stand, often at a reduced temperature, to facilitate the crystallization of this compound. This may take several hours to weeks.
- Collect the yellow crystalline precipitate of this compound by filtration.
5. Purification:
- Wash the crude this compound crystals with a non-polar solvent like petroleum ether to remove impurities.
- Recrystallize the crude product from a suitable solvent mixture (e.g., ether-glacial acetic acid) to obtain a higher purity product. A single recrystallization can yield a product with 99% purity.
Experimental Workflow Diagram
Caption: A generalized workflow for the extraction and purification of this compound from cottonseed.
Advanced Purification Techniques
For applications requiring high-purity this compound, chromatographic methods are employed.
Column Chromatography
Silica gel column chromatography can be used for the purification of gossypol from the crude extract. The extract is adsorbed onto a silica gel column and washed with a non-polar solvent like petroleum ether to remove impurities. The purified gossypol is then eluted with a more polar solvent system, such as 70% aqueous acetone.
Preparative Thin-Layer Chromatography (TLC)
Preparative TLC on silica gel G60 plates can serve as an additional purification step to obtain a suitable quantity of high-purity this compound in a relatively short time.
Signaling Pathways of Gossypol
Gossypol exerts its biological effects by modulating various cellular signaling pathways. One of the well-documented mechanisms, particularly in the context of its anti-cancer and anti-fertility effects, is the induction of apoptosis.
Mitochondrial Apoptosis Pathway
Gossypol has been shown to induce mitochondrial apoptosis in male germline stem cells through a pathway involving reactive oxygen species (ROS), SIRT1, p53, and PUMA.
-
ROS Induction: Gossypol treatment leads to an increase in intracellular ROS.
-
SIRT1 Inhibition: The excess ROS inhibits the activity of SIRT1, a deacetylase.
-
p53 Accumulation: Inhibition of SIRT1 leads to an increase in the concentration of acetylated p53, as SIRT1 can no longer deacetylate it for degradation.
-
PUMA Upregulation: Accumulated p53 upregulates the expression of PUMA (p53 upregulated modulator of apoptosis).
-
Mitochondrial Permeability and Apoptosis: PUMA promotes the mitochondrial permeability transition pore (mPTP) opening, leading to the release of pro-apoptotic factors and subsequent activation of caspases (like Caspase-9 and Caspase-3), ultimately resulting in apoptosis.
Signaling Pathway Diagram
Caption: The signaling pathway of gossypol-induced mitochondrial apoptosis.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources of gossypol and detailed methodologies for the extraction and purification of this compound. By presenting quantitative data in a structured format and illustrating key experimental and biological pathways, this document aims to equip researchers and professionals in the field of drug development with the necessary knowledge to effectively isolate and utilize this promising natural compound. The detailed protocols and workflow diagrams offer a practical foundation for laboratory work, while the elucidation of its mechanism of action provides a basis for further investigation into its therapeutic applications.
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. zenodo.org [zenodo.org]
A Deep Dive into Gossypol Acetic Acid: A Technical Guide to its Racemic Mixture and Enantiomers for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its diverse biological activities, most notably its potential as an anticancer agent.[1] This technical guide provides an in-depth exploration of gossypol acetic acid, focusing on the critical distinctions between its racemic mixture and its individual enantiomers, (+)-gossypol and (-)-gossypol. We delve into their differential biological activities, mechanisms of action, and provide detailed experimental protocols for their separation and analysis. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this multifaceted compound.
Introduction: The Duality of Gossypol
Gossypol exists as a racemic mixture of two atropisomers, (+)- and (-)-gossypol, due to hindered rotation around the binaphthyl bond.[2] While chemically identical in most respects, these enantiomers exhibit distinct pharmacological profiles. The (-)-enantiomer, also known as AT-101, is generally considered the more biologically active form, demonstrating greater potency in anticancer studies.[3][4] Conversely, it is also associated with higher toxicity.[4] Understanding the unique properties of each enantiomer and the racemic mixture is paramount for advancing gossypol-based therapeutics.
Comparative Biological Activity
The differential effects of racemic gossypol and its enantiomers have been documented across various studies. The enhanced anticancer activity of the (-)-enantiomer is a consistent finding.
Anticancer Efficacy
The (-)-enantiomer of gossypol has consistently shown superior anticancer potency compared to the (+)-enantiomer and the racemic mixture. Studies have demonstrated that (-)-gossypol is more effective at inhibiting the proliferation of various cancer cell lines. For instance, in human breast cancer cells, (-)-gossypol was found to be the major inhibitory component of the racemic mixture and a more potent inhibitor of cancerous cell growth. In melanoma cell lines, (-)-gossypol was significantly more active than the (+)-isomer.
Toxicity Profile
The increased biological activity of (-)-gossypol is accompanied by greater toxicity. The (+)-enantiomer is reported to be significantly less toxic to nonruminant animals. This difference in toxicity is a critical consideration in the development of gossypol-based drugs, with efforts often focused on utilizing the more potent (-)-enantiomer at doses that minimize adverse effects.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the racemic mixture and enantiomers of this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Reference |
| Jurkat (T-cell leukemia) - Vector Control | (-)-Gossypol | 7.0 ± 2.7 | |
| Jurkat (T-cell leukemia) - Bcl-2 Overexpressing | (-)-Gossypol | 18.1 ± 2.6 | |
| Jurkat (T-cell leukemia) - Bcl-xL Overexpressing | (-)-Gossypol | 22.9 ± 3.7 | |
| Human Breast Cancer Epithelial Cells (cEC) | Racemic Gossypol | ~5.0 | |
| Human Breast Cancer Epithelial Cells (cEC) | (-)-Gossypol | ~3.5 | |
| Human Breast Cancer Stromal Cells (cSC) | Racemic Gossypol | ~4.5 | |
| Human Breast Cancer Stromal Cells (cSC) | (-)-Gossypol | ~3.0 | |
| Melanoma (SK-mel-19 & SK-mel-28) | Racemic Gossypol | 22 | |
| Melanoma (Clonogenic Assay) | (-)-Gossypol | 4 | |
| Pancreatic Cancer (BxPC-3) | Racemic Gossypol | 14 | |
| Pancreatic Cancer (MIA PaCa-2) | Racemic Gossypol | 15 |
Table 2: Pharmacokinetic Parameters
| Species | Compound | Administration | Elimination Half-life (t½) | Bioavailability | Reference |
| Humans | Racemic Gossypol | Oral | 286 ± 179 hours | - | |
| Humans | (+)-Gossypol | Oral | 29 times that of (-)-gossypol | - | |
| Dogs | Racemic Gossypol | Oral | - | 30.9% ± 16.2% | |
| Dogs | (+)-Gossypol | IV | 5 times that of (-)-gossypol | - | |
| Rats (Fischer-344) | Racemic Gossypol | IV | 9.1 hours | - | |
| Rats (Fischer-344) | Racemic Gossypol | Oral | - | 86% | |
| Mice (B6C3F) | Racemic Gossypol | IV | 7.7 hours | - | |
| Mice (B6C3F) | Racemic Gossypol | Oral | - | 14.3% |
Mechanism of Action: Targeting Apoptosis and Autophagy
Gossypol and its enantiomers exert their anticancer effects through multiple mechanisms, with the induction of apoptosis and autophagy being central to their activity.
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
A primary mechanism of action for gossypol is its ability to act as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1. This interaction prevents these anti-apoptotic proteins from sequestering pro-apoptotic proteins like Bak and Bax, thereby promoting the mitochondrial pathway of apoptosis. The (-)-enantiomer of gossypol exhibits a higher affinity for Bcl-2 and Bcl-xL, which contributes to its enhanced pro-apoptotic activity.
Caption: Gossypol's mechanism of apoptosis induction via Bcl-2 inhibition.
Induction of Autophagy
In addition to apoptosis, gossypol can induce autophagy, a cellular self-degradation process. In some cancer cells, particularly those resistant to apoptosis with high levels of Bcl-2, (-)-gossypol preferentially induces autophagic cell death. This occurs through the disruption of the Bcl-2-Beclin 1 interaction at the endoplasmic reticulum.
Caption: Gossypol's induction of autophagy through Bcl-2-Beclin 1 disruption.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of gossypol's racemic mixture and enantiomers.
Chiral Separation of Gossypol Enantiomers by HPLC
Objective: To separate and quantify the (+)- and (-)-enantiomers of gossypol from a racemic mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral stationary phase column (e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica)
-
Mobile phase: Hexane/Isopropanol/Ethanol mixture (exact ratios to be optimized) with a small percentage of a modifier like trifluoroacetic acid (for acidic compounds)
-
Racemic this compound standard
-
Solvents for sample preparation (e.g., methanol, acetonitrile)
Procedure:
-
Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Sample Preparation: Dissolve the gossypol-containing sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Chiral stationary phase column.
-
Mobile Phase: Optimize the ratio of hexane, isopropanol, and ethanol to achieve baseline separation of the enantiomers. A typical starting point could be 80:10:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks corresponding to the (+)- and (-)-enantiomers based on their retention times (which may need to be confirmed with pure enantiomer standards if available). Quantify the amount of each enantiomer by comparing the peak areas to that of the standard.
Caption: Workflow for the chiral HPLC separation of gossypol enantiomers.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of racemic gossypol and its enantiomers on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Gossypol compounds (racemic, (+), and (-)) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the gossypol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of gossypol. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V Staining
Objective: To quantify the induction of apoptosis by gossypol enantiomers.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of gossypol enantiomers for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The distinction between racemic this compound and its individual enantiomers is of profound importance in the context of drug development. The (-)-enantiomer, AT-101, stands out as the more potent anticancer agent, primarily through its enhanced ability to inhibit anti-apoptotic Bcl-2 family proteins and induce programmed cell death. However, this increased efficacy is coupled with higher toxicity. A thorough understanding of the distinct biological activities and mechanisms of action, facilitated by robust experimental methodologies as outlined in this guide, is essential for harnessing the therapeutic potential of gossypol while mitigating its adverse effects. Future research should continue to explore the nuanced signaling pathways affected by each enantiomer to inform the rational design of more effective and safer cancer therapies.
References
A Comprehensive Toxicological Profile of Gossypol Acetic Acid in Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium spp.), and its acetic acid form have been the subject of extensive research due to their paradoxical biological activities.[1][2] Initially identified for its toxic and antifertility properties, particularly limiting the use of cottonseed meal in animal feed, gossypol has also demonstrated potential as a therapeutic agent, with anticancer, antiviral, and antiparasitic activities under investigation.[2][3][4] This dual nature necessitates a thorough understanding of its toxicological profile for any potential clinical development. This document provides a detailed overview of the preclinical toxicology of gossypol acetic acid, summarizing key findings from in vivo and in vitro studies, detailing experimental methodologies, and illustrating core mechanisms of toxicity.
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies in various animal models have been crucial in identifying target organs and establishing no-observed-adverse-effect levels (NOAELs). The primary effects noted in these studies include suppression of body weight gain, organ damage, and mortality at higher doses.
Quantitative Data Summary
The following table summarizes key findings from representative sub-chronic and chronic toxicity studies.
| Species/Strain | Dose (mg/kg/day) | Duration | Key Findings | NOAEL (mg/kg/day) | Reference |
| Rat (Sprague-Dawley) | 0, 0.5, 5.0, 25 | Not Specified | Marked suppression of body weight gain at 25 mg/kg. Testicular pathology in 30% of rats at 25 mg/kg. | 5.0 | |
| Monkey (Cynomolgus) | 25 | 13 Weeks | Induced death, various clinical signs, extensive biochemical changes, and pathology in the heart, liver, kidney, and testes. | Not Established | |
| Lambs (Male) | Fed 40% cottonseed meal | 180 Days | Reduced testicular weight, vacuolation of seminiferous tubules, damage to seminiferous epithelium, absence of spermatogonial cells, and disappearance of sperm. | Not Applicable | |
| Dogs | < 6 mg/kg/day (equivalent) | Not Specified | Primarily cardiotoxic effects, progressive deterioration, and ascites. | Not Established | |
| Pigs | >100 mg/kg (ppm) in feed | Weeks to Months | Violent dyspnea ("thumping") is the predominant clinical sign. | Not Established |
Experimental Protocols
1.2.1 Protocol: Toxicity Study in Sprague-Dawley Rats
-
Test System: Sprague-Dawley rats.
-
Test Substance: (+/-)-gossypol acetic acid.
-
Route of Administration: Oral.
-
Dosage Groups: 0 (control), 0.5, 5.0, and 25 mg/kg per day.
-
Endpoints Evaluated: Body weight gain, clinical observations, and terminal histopathology of major organs, with a specific focus on testicular tissue.
1.2.2 Protocol: Toxicity Study in Cynomolgus Monkeys
-
Test System: Male Cynomolgus monkeys.
-
Test Substance: (+/-)-gossypol acetic acid.
-
Route of Administration: Oral.
-
Dosage Group: 25 mg/kg per day.
-
Duration: 13 weeks.
-
Endpoints Evaluated: Mortality, clinical signs, comprehensive serum biochemistry, and histopathology of the heart, liver, kidney, and testes.
Organ-Specific Toxicity
Preclinical studies have consistently shown that gossypol exhibits tropism for specific organs, most notably the reproductive system, heart, and liver.
Reproductive and Developmental Toxicity
The most well-documented toxic effect of gossypol is its impact on reproduction, particularly in males.
2.1.1 Male Reproductive Toxicity Gossypol induces male infertility through mechanisms that include decreased sperm counts, reduced sperm motility, and direct damage to the testicular epithelium. In rats, doses of 5 mg/kg resulted in a significant decrease in epididymal sperm count. Longer-term feeding of cottonseed meal to lambs produced severe testicular damage, including the disappearance of spermatogonial cells.
2.1.2 Female Reproductive and Developmental Toxicity In female rats, this compound administered at 20 mg/kg for 60 days led to irregular estrous cycles, reduced pregnancy rates, and a lower number of viable embryos. However, other studies have found that gossypol administered to pregnant dams during organogenesis had no observable effect on pregnancy outcome, resorption rates, fetal growth, or malformation rates. Similarly, treatment of male rats prior to mating did not affect the outcome of the pregnancy in untreated females. This suggests that while gossypol can disrupt female reproductive function, it may not be a potent developmental toxicant under all exposure conditions.
Cardiotoxicity, Hepatotoxicity, and Nephrotoxicity
Gossypol is known to be cardiotoxic, particularly in young or monogastric animals. Chronic exposure can lead to congestive heart failure, with postmortem findings showing generalized edema, fluid-filled thoracic cavities, and degeneration of heart fibers. In dogs, gossypol's primary toxic effects are on the heart. High-dose studies in monkeys also revealed pathological changes in the heart, liver, and kidneys.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a preclinical toxicology study.
Genotoxicity and Carcinogenicity
The genotoxic potential of gossypol has been investigated, but the evidence remains weak. While some laboratory studies have shown weak increases in sister chromatid exchange (SCE) frequency, comprehensive animal tumor bioassay data is less definitive. A Safety Data Sheet for this compound classifies it as "Suspected of causing cancer (Category 2)". However, other reviews have documented the non-mutagenicity of gossypol. A standard battery of genotoxicity tests is typically required to fully assess this risk.
Common Genotoxicity Assays
| Assay Type | Purpose | Typical Test System |
| Bacterial Reverse Mutation (Ames Test) | Detects gene mutations (point mutations and frameshifts). | Salmonella typhimurium, Escherichia coli strains. |
| In Vitro Chromosomal Aberration Assay | Evaluates clastogenic potential (chromosome breaks). | Mammalian cells (e.g., CHO, human lymphocytes). |
| In Vitro Micronucleus Test | Detects chromosome breakage or loss (clastogenic and aneugenic effects). | Mammalian cells. |
| In Vivo Micronucleus Test | Assesses chromosomal damage in a whole animal system. | Rodent hematopoietic cells (bone marrow). |
Mechanisms of Toxicity
The multifaceted toxicity of gossypol stems from several cellular and molecular mechanisms, with the induction of oxidative stress being a central theme.
Oxidative Stress and Apoptosis
Gossypol's structure, particularly its aldehyde groups, contributes to cytotoxicity by depleting intracellular glutathione (GSH), a key antioxidant. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress. Excessive ROS can damage cellular components and trigger programmed cell death (apoptosis), especially via the mitochondrial pathway. This mechanism is a key driver of reproductive toxicity in male germline stem cells.
Signaling Pathway of Gossypol-Induced Apoptosis
Research has elucidated a specific signaling cascade initiated by gossypol-induced ROS in male germline cells. This pathway involves the modulation of SIRT1 and the subsequent activation of the p53 tumor suppressor protein, leading to apoptosis.
Other Mechanisms
-
Enzyme Inhibition: Gossypol can interfere with numerous enzymatic reactions critical for cellular metabolism, including those in the mitochondrial electron transport chain, thereby impairing energy production.
-
Protein Interaction: It can form stable complexes with proteins, particularly by creating Schiff base derivatives with lysine residues, which can reduce the nutritional value of proteins and affect protein function.
-
HDAC Inhibition: Gossypol has been identified as a pan-histone deacetylase (HDAC) inhibitor, a mechanism that may contribute to its anticancer effects but also its toxicity toward non-malignant cells.
Conclusion
The preclinical toxicological profile of this compound is complex, characterized by significant dose- and time-dependent effects. The primary target organs are the male reproductive system, heart, and liver. The principal mechanism of toxicity is the induction of oxidative stress and subsequent mitochondrial apoptosis. While its antifertility effects are potent and well-established, evidence for genotoxicity is weak but warrants further investigation. For drug development professionals, the narrow therapeutic window is a critical consideration. The "no effect" level of 5 mg/kg/day in rats provides a key benchmark, but the severe toxicity observed in non-rodent species like monkeys and dogs at higher doses highlights the need for careful species selection and dose escalation strategies in any future clinical exploration.
References
- 1. Genetic toxicity studies of gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol toxicity from cottonseed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
Gossypol Acetic Acid: A Deep Dive into its Core Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its diverse biological activities. Initially investigated for its antifertility effects, research has pivoted towards its potential as an anti-cancer agent. Gossypol Acetic Acid, a derivative of gossypol, has demonstrated potent pro-apoptotic and anti-proliferative effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, offering insights for researchers and professionals in drug development. We will delve into the molecular mechanisms, present quantitative data, detail experimental protocols, and visualize the intricate signaling cascades.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily inducing apoptosis and causing cell cycle arrest.
The Intrinsic Apoptosis Pathway: Targeting the Bcl-2 Family
A primary mechanism of this compound is its role as a BH3 mimetic, directly targeting the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[1] By binding to the BH3 domain of these proteins, this compound displaces pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.
The Extrinsic Apoptosis Pathway
While the intrinsic pathway is the primary route, some studies suggest this compound can also influence the extrinsic apoptosis pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate effector caspases like caspase-3.
Cell Cycle Regulation
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 or S phase, depending on the cell type and concentration.[2][3] This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Modulation of MAPK and PI3K/Akt Signaling Pathways
This compound has also been reported to influence critical cell survival and proliferation pathways, including the MAPK and PI3K/Akt pathways.[4] The specific effects can be cell-type dependent, but often involve the inhibition of pro-survival signals.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| U266 | Multiple Myeloma | 2.4 | 48 | [5] |
| Wus1 | Multiple Myeloma | 2.2 | 48 | |
| SK-mel-19 | Melanoma | 23-46 | Not Specified | |
| Sihas | Cervix | 23-46 | Not Specified | |
| H69 | Small Cell Lung | 23-46 | Not Specified | |
| K562 | Myelogenous Leukemia | 23-46 | Not Specified | |
| Tca8113 | Tongue Carcinoma | 2.87 | 72 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Concentration (µM) | Apoptosis (%) | Exposure Time (h) | Reference |
| BxPC-3 | Pancreatic | 10 | 84.0 | 48 | |
| MIA PaCa-2 | Pancreatic | 10 | 72.7 | 48 | |
| DU-145 | Prostate | 10 | 55 | 24 | |
| DU-145 | Prostate | 20 | 85 | 24 |
Table 3: Effects of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration (µM) | % G0/G1 | % S | % G2/M | Exposure Time (h) | Reference |
| T-47D | Breast | 10 | Increased | Not Specified | Not Specified | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 10 | 52 ± 0.87 | Decreased | Not Specified | 48 |
Table 4: Modulation of Key Protein Expression by this compound
| Cell Line | Protein | Change in Expression | Concentration (µM) | Exposure Time (h) | Reference |
| U266 | Bcl-2 | ↓ 86.5 ± 1.2% | 25 | 24 | |
| U266 | Bcl-xL | ↓ 35.9 ± 3.6% | 25 | 24 | |
| HepG2 | Bcl-2 | ↓ 86% | 10 | 48 | |
| HepG2 | Caspase-3 | ↑ 1.73-fold | 10 | 48 | |
| DU-145 | Cyclin D1 | Downregulated | Not Specified | 24 | |
| DU-145 | Rb | Downregulated | Not Specified | 24 | |
| DU-145 | p21 | Upregulated | Not Specified | 24 | |
| MCF-7 | Cyclin D1 | Decreased | 10 | 16 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after treatment with this compound. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Caspase Activity Assay
This colorimetric assay measures the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-9.
-
Cell Lysis: After treatment, lyse 1-5 x 10⁶ cells in 50-100 µL of chilled cell lysis buffer.
-
Incubation: Incubate the lysate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute.
-
Reaction Setup: Transfer the supernatant to a new tube. To a 96-well plate, add 50 µL of cell lysate and 50 µL of 2X Reaction Buffer/DTT Mix.
-
Substrate Addition: Add 5 µL of the appropriate 4 mM pNA-conjugated substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Quantify the caspase activity based on the absorbance values.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Harvest treated cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
DNA Staining: Add Propidium Iodide (e.g., 50 µg/mL) to stain the cellular DNA.
-
Incubation: Incubate in the dark for at least 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a promising anti-cancer agent that functions through a multi-pronged approach, primarily by inducing apoptosis via the intrinsic pathway and causing cell cycle arrest. Its ability to target fundamental cellular processes highlights its therapeutic potential. The information presented in this technical guide, including the signaling pathway diagrams, quantitative data, and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this compound in oncology. Further research is warranted to optimize its efficacy and safety profile for clinical applications.
References
- 1. static.igem.org [static.igem.org]
- 2. Effects of gossypol on the cell cycle phases in T-47D human breast cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Effect of gossypol on DNA synthesis and cell cycle progression of mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Gossypol Acetic Acid: A Technical Guide for Researchers
Introduction
Gossypol, a naturally occurring polyphenolic compound derived from the cotton plant (Gossypium species), has garnered significant interest within the scientific community for its diverse biological activities.[1] Initially investigated for its antifertility effects, subsequent research has unveiled its potential as a multi-targeted agent with promising applications in oncology.[1][2] This technical guide focuses on the early-stage research of Gossypol Acetic Acid (GAA), the acetic acid solvate of gossypol, and its more potent R-(-)-enantiomer, AT-101. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.
Gossypol and its derivatives have demonstrated antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[2] A significant body of research has focused on its role as a BH3 mimetic, a class of small molecules that target the anti-apoptotic proteins of the Bcl-2 family.[3] By binding to the BH3-binding groove of proteins like Bcl-2 and Bcl-xL, this compound disrupts their function, thereby promoting apoptosis in cancer cells. Furthermore, emerging evidence suggests that its therapeutic potential may extend beyond Bcl-2 inhibition, encompassing the modulation of other critical cellular pathways, including histone deacetylase (HDAC) inhibition and the regulation of oxidative stress responses.
This guide will systematically present the quantitative data on GAA's efficacy, detail the experimental methodologies to study its effects, and visualize the key signaling pathways it modulates.
Quantitative Data: In Vitro Cytotoxicity of this compound
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines, providing a comparative overview of its cytotoxic potency.
Table 1: IC50 Values of Racemic this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| U266 | Multiple Myeloma | 2.4 | 48 | MTT |
| Wus1 | Multiple Myeloma | 2.2 | 48 | MTT |
| SK-mel-19 | Melanoma | 23-46 | Not Specified | MTT |
| Sihas | Cervix | 23-46 | Not Specified | MTT |
| H69 | Small Cell Lung | 23-46 | Not Specified | MTT |
| K562 | Myelogenous Leukemia | 23-46 | Not Specified | MTT |
| Tca8113 | Tongue Carcinoma | Not Specified | 24, 48, 72 | MTT |
Table 2: IC50 Values of Gossypol Enantiomers and Derivatives in Human and Mouse Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| (S)-Gossypol | 4T1 | Mouse Breast Cancer | 18.78 | 72 | MTT |
| (S)-Gossypol | A549 | Human Lung Cancer | 1.32 | 72 | MTT |
| (S)-Gossypol | B16-F10 | Mouse Melanoma | 5.54 | 72 | MTT |
| (R)-Gossypol | B16-F10 | Mouse Melanoma | 5.56 µg/mL | 48 | MTT |
| l-enantiomer of gossypol | Not Specified | Not Specified | 20 | Not Specified | Not Specified |
| d-enantiomer of gossypol | Not Specified | Not Specified | >50 | Not Specified | Not Specified |
Core Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects through the modulation of several key signaling pathways, primarily revolving around the induction of apoptosis and the regulation of cell survival.
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
The principal mechanism of action for this compound is its function as a BH3 mimetic. It binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, preventing their interaction with pro-apoptotic proteins like Bax and Bak. This disruption of the Bcl-2/Bax heterodimerization leads to the activation of the intrinsic apoptotic pathway.
Caspase-Dependent Mitochondrial Signaling Pathway
The inhibition of Bcl-2 family proteins by this compound directly triggers the mitochondrial pathway of apoptosis. This process is characterized by the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and caspase-3.
Regulation of the FoxO3/Sestrin2 Pathway in Oxidative Stress
This compound has been shown to protect against oxidative stress-induced necrosis in retinal pigment epithelial (RPE) cells by modulating the FoxO3/Sestrin2 pathway. It promotes the nuclear translocation of the transcription factor FoxO3, which in turn upregulates the expression of Sestrin2 (SESN2), an antioxidant protein. This leads to a reduction in reactive oxygen species (ROS) and protects the cells from oxidative damage.
Pan-Histone Deacetylase (HDAC) Inhibition
Recent studies have identified gossypol as a pan-HDAC inhibitor, targeting class I, II, and IV HDACs. This inhibitory activity leads to the hyperacetylation of histone and non-histone proteins, such as tubulin, which can alter gene expression and induce anti-proliferative and apoptotic effects in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by TUNEL Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with this compound.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA breaks by labeling the 3'-hydroxyl termini with labeled dUTPs, catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT).
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound at the desired concentrations for the specified time. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Visualization and Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
-
Analysis of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on the integrity of the mitochondrial membrane potential.
Principle: Cationic fluorescent dyes, such as JC-1, Rhodamine 123, or TMRE, accumulate in the mitochondria of healthy cells in a potential-dependent manner. A loss of ΔΨm, an early event in apoptosis, prevents the accumulation of these dyes in the mitochondria.
Protocol (using JC-1):
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution in pre-warmed culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer (provided with the kit or PBS).
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
For JC-1, measure the red fluorescence (aggregates in healthy mitochondria) at ~590 nm emission and the green fluorescence (monomers in the cytoplasm of apoptotic cells) at ~530 nm emission.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to about 60-70% confluency and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Clinical Perspective
Clinical trials have been conducted to evaluate the safety and efficacy of AT-101 (the R-(-)-enantiomer of gossypol) in various cancers. These trials have explored its use as a monotherapy and in combination with standard chemotherapies and radiation. While some trials have shown modest activity, others have highlighted challenges related to toxicity, particularly gastrointestinal side effects. A review of 17 trials involving 759 patients indicated that low doses of gossypol/AT-101 (30 mg daily or lower) were generally well-tolerated. Notably, one recent trial combining low-dose AT-101 with chemotherapy and radiation in patients with gastroesophageal carcinoma showed promising results, with complete responses in 11 of 13 patients. These findings underscore the need for further research to identify patient populations most likely to benefit from AT-101 and to optimize its therapeutic window.
Conclusion and Future Directions
Early-stage research on this compound has established its potential as a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to act as a BH3 mimetic, induce caspase-dependent apoptosis, modulate oxidative stress pathways, and inhibit HDACs provides a strong rationale for its continued investigation. The quantitative data from in vitro studies demonstrate its potent cytotoxicity against a variety of cancer cell lines.
Future research should focus on several key areas. Firstly, a deeper understanding of the molecular determinants of sensitivity and resistance to this compound is crucial for patient stratification in future clinical trials. Secondly, the development of novel drug delivery systems could help to improve its therapeutic index by enhancing its bioavailability and reducing off-target toxicities. Finally, further exploration of its synergistic potential with other targeted therapies and immunotherapies may unlock new avenues for combination treatments in cancer. The detailed experimental protocols provided in this guide are intended to facilitate further research in these promising directions.
References
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for investigating the biological effects of Gossypol Acetic Acid (GAA). Gossypol, a naturally occurring polyphenolic compound derived from the cotton plant, and its acetic acid form have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] This document outlines detailed methodologies for key in vitro assays, summarizes quantitative data from published studies, and provides visual representations of the associated signaling pathways and experimental workflows.
I. Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound observed in various in vitro studies.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method | Reference |
| U266 | Multiple Myeloma | 2.4 | 48 | Not Specified | [3] |
| Wus1 | Multiple Myeloma | 2.2 | 48 | Not Specified | [3] |
| Jurkat (Bcl-2 overexpressing) | T-cell Leukemia | 18.1 ± 2.6 | Not Specified | Not Specified | [4] |
| Jurkat (Bcl-XL overexpressing) | T-cell Leukemia | 22.9 ± 3.7 | Not Specified | Not Specified | |
| Jurkat (vector control) | T-cell Leukemia | 7.0 ± 2.7 | Not Specified | Not Specified |
Table 2: Effective Concentrations of this compound in Various Assays
| Cell Line | Assay Type | Concentration Range | Effect Observed | Reference |
| RAW264.7 | Cytotoxicity (MTT) | 25-35 µmol/L | Dose-dependent inhibition of proliferation | |
| RAW264.7 | Apoptosis (Flow Cytometry) | 35 µmol/L | Increased apoptosis | |
| RAW264.7 | ROS Production | 25-35 µmol/L | Elevated ROS levels | |
| ARPE-19 | Oxidative Stress Protection (MTT) | 5 µM | Protection against H2O2-induced cell death | |
| Gastric Cancer Cells | Proliferation (MTS) & Apoptosis | Not Specified | Inhibition of proliferation, G1 phase arrest, and apoptosis | |
| Multiple Myeloma Cells | Apoptosis | 25 µmol/l | Decreased Bcl-2 and Bcl-xl expression | |
| Pancreatic Cancer Cells (BxPC-3, MIA PaCa-2) | Cytotoxicity (MTT) | 2-200 µM | Dose- and time-dependent reduction in viability |
II. Detailed Experimental Protocols
A. Cell Viability and Cytotoxicity Assays
1. MTT Assay
This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.
-
Materials:
-
Target cells (e.g., RAW264.7, Pancreatic Cancer Cells)
-
Complete culture medium
-
This compound (GAA) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of GAA in culture medium.
-
Remove the old medium and add 100 µL of the GAA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for GAA).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can also be measured and subtracted.
-
2. Lactate Dehydrogenase (LDH) Assay
This colorimetric assay measures the release of LDH from damaged cells, providing an index of cytotoxicity.
-
Materials:
-
Target cells and culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with GAA as described in the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for up to 30 minutes.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
B. Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Materials:
-
Cells treated with GAA and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of GAA for the specified duration.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
2. TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
Cells cultured on coverslips or slides
-
GAA
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture
-
PI or DAPI for counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Culture and treat cells with GAA on coverslips.
-
Fix the cells with a freshly prepared 4% paraformaldehyde solution.
-
Wash the cells with PBS.
-
Incubate the cells with the permeabilization solution.
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate in a humidified atmosphere in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with PI or DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
C. Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
Cells treated with GAA and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with GAA for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing PI and RNase A.
-
Incubate in the dark for at least 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
D. Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by GAA.
-
Materials:
-
Cells treated with GAA and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Caspase-9, Bcl-2, Bcl-xL, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with GAA and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
E. Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure changes in gene expression levels following treatment with GAA.
-
Materials:
-
Cells treated with GAA and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
-
-
Procedure:
-
Isolate total RNA from treated and control cells using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound induced mitochondrial apoptosis pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assay Using Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in cancer research due to its potent antiproliferative and pro-apoptotic properties.[1][2][3] Gossypol acetic acid (GAA), a more stable form of gossypol, has been extensively studied for its efficacy against a variety of cancer cell lines.[1][4] Its primary mechanism of action involves the inhibition of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, which are often overexpressed in cancer cells, leading to uncontrolled proliferation and resistance to therapy. By binding to the BH3 domain of Bcl-2 and its homologues like Bcl-xL, gossypol disrupts their function, thereby triggering the intrinsic apoptotic pathway.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell proliferation assays, a fundamental technique for assessing the cytotoxic and cytostatic effects of potential therapeutic agents.
Mechanism of Action: Induction of Apoptosis
This compound primarily induces apoptosis by acting as a small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. This inhibition leads to the activation of the mitochondrial apoptotic pathway. The process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Figure 1: Signaling pathway of this compound-induced apoptosis.
Data Presentation: Efficacy Across Various Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values demonstrate the dose-dependent inhibitory effect of this compound on cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| PC-3 | Prostate Cancer | 4.74 µg/mL (~9.1 µM) | 72 hours |
| U266 | Multiple Myeloma | 2.4 | 48 hours |
| Wus1 | Multiple Myeloma | 2.2 | 48 hours |
| RL95-2 | Endometrial Carcinoma | 1.3 - 18.9 | Not Specified |
| SKOV-3 | Ovarian Carcinoma | 1.3 - 18.9 | Not Specified |
| TT | Medullary Thyroid Carcinoma | 1.3 - 18.9 | Not Specified |
| NCI-H295R | Adrenocortical Carcinoma | 1.3 - 18.9 | Not Specified |
| SW-13 | Adrenocortical Carcinoma | 1.3 - 18.9 | Not Specified |
| HT-29 | Colon Carcinoma | Not Specified | Not Specified |
| LoVo | Colon Carcinoma | Not Specified | Not Specified |
Experimental Protocols
A common and reliable method to assess the effect of this compound on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Figure 2: Workflow for a cell proliferation assay using this compound.
General MTT Assay Protocol
Materials:
-
This compound (GAA) stock solution (dissolved in DMSO)
-
Target cancer cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. The seeding density will vary depending on the cell line's growth rate and should be determined empirically.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume logarithmic growth.
-
This compound Treatment: Prepare serial dilutions of GAA in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GAA. Include a vehicle control (medium with the same concentration of DMSO used to dissolve GAA) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Specific Protocol Parameters for Different Cell Lines
| Cell Line | Seeding Density (cells/well) | This compound Concentration Range | Incubation Time |
| PC-3 (Prostate Cancer) | 5 x 10³ | 2.5 - 20 µg/mL | 72 hours |
| HeLa (Cervical Cancer) | 5 x 10³ | 1 - 3 µg/mL | 24, 48, or 72 hours |
| MCF-7 (Breast Cancer) | 5,000 - 10,000 | Not specified, typically in the µM range | 24, 48, or 72 hours |
| A549 (Lung Cancer) | 1 x 10⁴ | Not specified, typically in the µM range | 24 or 48 hours |
Note: The optimal seeding density and concentration range of this compound should be determined empirically for each specific cell line and experimental conditions.
Conclusion
This compound demonstrates significant antiproliferative effects against a variety of cancer cell lines, primarily through the induction of apoptosis via the inhibition of Bcl-2 family proteins. The MTT assay is a robust and straightforward method for quantifying these effects. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound. It is crucial to optimize experimental parameters for each cell line to ensure accurate and reproducible results.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant, and its acetic acid form have demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cell lines.[1][2] This has positioned Gossypol Acetic Acid (GAA) as a compound of interest in cancer research and drug development. The induction of apoptosis, or programmed cell death, is a key mechanism through which GAA exerts its cytotoxic effects.
Flow cytometry is a powerful and widely used technique for the analysis of apoptosis. By utilizing fluorescent probes that detect specific cellular changes associated with apoptosis, such as the externalization of phosphatidylserine (PS) and loss of membrane integrity, flow cytometry allows for the rapid and quantitative assessment of apoptotic, necrotic, and viable cell populations. The Annexin V/Propidium Iodide (PI) assay is a cornerstone of this analysis. Annexin V binds with high affinity to PS, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells, staining the nucleus red.
These application notes provide a comprehensive overview and detailed protocols for inducing apoptosis in cultured cells using this compound and subsequently analyzing the apoptotic cell population by flow cytometry using Annexin V and PI staining.
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis through multiple interconnected signaling pathways, primarily converging on the mitochondria. The intrinsic mitochondrial pathway is a key mediator of GAA-induced cell death.[3][4] Treatment with GAA leads to an increase in reactive oxygen species (ROS) production, which in turn causes a loss of mitochondrial membrane potential (ΔΨm). This disruption of the mitochondrial membrane is a critical event, leading to the release of pro-apoptotic factors into the cytoplasm.
Once in the cytosol, these factors activate a cascade of caspases, which are the executive enzymes of apoptosis. Specifically, GAA has been shown to upregulate the levels of activated caspase-9, the initiator caspase of the mitochondrial pathway, and caspase-3, a key executioner caspase. The activation of this caspase cascade ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Furthermore, GAA's pro-apoptotic activity is linked to its function as a BH3 mimetic, allowing it to inhibit anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL. In some cellular contexts, GAA-induced apoptosis has also been associated with the activation of p53 and the endoplasmic reticulum (ER) stress pathway.
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound on the induction of apoptosis in different cell lines, as determined by flow cytometry.
Table 1: Apoptosis Induction in RAW264.7 Macrophage Cells
| This compound (µmol/L) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 4.7 |
| 25 | 30.3 |
| 30 | 63.5 |
| 35 | 79.4 |
Data extracted from a study on RAW264.7 cells treated for 24 hours.
Table 2: Apoptosis Induction in DU145 Prostate Cancer Cells
| Gossypol (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Vehicle) | 14 |
| 1 | 15 |
| 5 | 26 |
| 10 | 52 |
Data from DU145 cells treated for 72 hours.
Table 3: Apoptosis Induction in Pancreatic Cancer Cells (48-hour treatment)
| Cell Line | Gossypol (µM) | Percentage of Apoptotic Cells (%) |
| BxPC-3 | 0 | 1.4 |
| 10 | 84.0 | |
| MIA PaCa-2 | 0 | 6.6 |
| 10 | 72.7 |
Data from a study on pancreatic cancer cell lines.
Experimental Protocols
Part 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis. The optimal concentration and incubation time will vary depending on the cell line and should be determined empirically.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (GAA) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of GAA Working Solutions: Prepare a series of dilutions of the GAA stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the GAA stock).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of GAA or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully detach the cells using a gentle cell scraper or trypsin-EDTA. Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.
-
-
Washing: Wash the collected cells once with cold PBS by centrifugation.
-
Proceed to Apoptosis Analysis: The cell pellet is now ready for staining with Annexin V and PI.
Part 2: Flow Cytometry Analysis of Apoptosis using Annexin V/PI Staining
This protocol outlines the steps for staining GAA-treated cells with Annexin V-FITC and Propidium Iodide for analysis by flow cytometry.
Materials:
-
GAA-treated and control cell pellets (from Part 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Sample Preparation: Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5-10 µL of Propidium Iodide staining solution.
-
Gently vortex the cells to mix.
-
-
Incubation: Incubate the stained cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up the flow cytometer with appropriate compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for each sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
-
Visualizations
Caption: Workflow for this compound-induced apoptosis analysis.
Caption: Key signaling events in GAA-induced mitochondrial apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Gossypol Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium species), has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2] Gossypol Acetic Acid (GAA), a more biologically active enantiomer, has been the subject of extensive research for its potential as a therapeutic agent.[2] This document provides detailed application notes and experimental protocols for analyzing gene expression changes in cells treated with this compound.
Gossypol and its derivatives are known to induce apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins such as Bcl-2 and Bcl-xL.[3][4] Its mechanism of action also involves the induction of endoplasmic reticulum stress and the mitochondrial signaling pathway. Gene expression studies have revealed that GAA can modulate various genes implicated in apoptosis, cell cycle regulation, and cellular stress responses. For instance, in triple-negative breast cancer cells, gossypol has been shown to upregulate pro-apoptotic genes like GADD45A and BNIP3 while repressing the apoptosis-suppressor gene BIRC5. In pancreatic cancer cells, GAA treatment leads to the upregulation of genes involved in the ER stress response, such as DDIT3 (also known as CHOP), PPP1R15A, TRIB3, and ATF3.
These application notes provide a framework for researchers to investigate the molecular mechanisms of this compound in their specific cellular models.
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize the quantitative data on gene expression changes observed in different cancer cell lines upon treatment with this compound, as reported in the literature.
Table 1: Differentially Expressed Apoptosis-Related Genes in Triple-Negative Breast Cancer (TNBC) Cells Treated with Gossypol.
| Cell Line | Gene | Regulation | Fold Change |
| MDA-MB-231 | GADD45A | Upregulated | Significant Increase |
| TNFRSF9 | Upregulated | ~12-fold | |
| BNIP3 | Upregulated | Significant Increase | |
| BIRC5 | Downregulated | > 90% inhibition (≥8-fold decrease) | |
| DAPK1 | Downregulated | 14.79-fold decrease | |
| MDA-MB-468 | GADD45A | Upregulated | Significant Increase |
| BNIP3 | Upregulated | Significant Increase | |
| TNF | Upregulated | 159-fold | |
| BIRC5 | Downregulated | > 90% inhibition (≥8-fold decrease) | |
| TP73 | Downregulated | 8.65-fold decrease |
Table 2: Differentially Expressed ER Stress-Related Genes in Pancreatic Cancer Cells Treated with 4 µM Gossypol for 24 hours.
| Cell Line | Gene | Regulation |
| BxPC-3 & MIA PaCa-2 | DDIT3 (CHOP) | Upregulated |
| PPP1R15A | Upregulated | |
| TRIB3 | Upregulated | |
| ATF3 | Upregulated | |
| AGR2 | Downregulated |
Table 3: Differentially Expressed Genes in Mouse Macrophages (RAW264.7) Treated with Gossypol for 24 hours.
| Gene | Regulation | Fold Change (at 50 µg/mL) |
| TNF | Upregulated | ~39-fold |
| COX2 | Upregulated | ~177-fold |
| TTP | Upregulated | ~20-fold |
| ZFP36L1 | Upregulated | ~58-fold |
| GLUT1 | Upregulated | ~41-fold |
| GLUT3 | Upregulated | ~61-fold |
| INSR | Upregulated | ~39-fold |
| PIK3R1 | Upregulated | ~6-fold |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for gene expression analysis.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound.
Materials:
-
Mammalian cell line of interest (e.g., MDA-MB-231, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (GAA) stock solution (e.g., 20 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates) at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare working solutions of GAA by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 0-100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest GAA concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentrations of GAA or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Total RNA Extraction
This protocol outlines the extraction of total RNA from cultured cells using a common commercially available kit.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (e.g., Buffer RLT) containing β-mercaptoethanol
-
70% Ethanol
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the appropriate volume of lysis buffer (e.g., 350 µL for a well of a 6-well plate) to each well and scrape the cells.
-
Homogenize the lysate by passing it through a 20-gauge needle several times or by using a rotor-stator homogenizer.
-
-
RNA Purification:
-
Follow the manufacturer's instructions for the RNA extraction kit. This typically involves:
-
Adding an equal volume of 70% ethanol to the lysate and mixing.
-
Transferring the mixture to a spin column and centrifuging.
-
Performing a series of washes with the provided wash buffers.
-
Eluting the purified RNA with RNase-free water.
-
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Purified total RNA
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Oligo(dT) and/or random primers
-
RNase-free water
-
Thermal cycler
Procedure:
-
Reaction Setup:
-
In an RNase-free tube, combine 1-2 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's protocol.
-
Adjust the final volume with RNase-free water.
-
-
Reverse Transcription Reaction:
-
Place the reaction tubes in a thermal cycler and run the program as recommended by the kit manufacturer. A typical program might be:
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20-30 minutes at 46°C
-
Inactivation: 1 minute at 95°C
-
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) Analysis
This protocol details the quantification of gene expression using qPCR.
Materials:
-
cDNA
-
SYBR Green or probe-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Primers for a stable housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plates and seals
-
Real-time PCR instrument
Procedure:
-
Primer Design and Validation:
-
Design primers with a Tm of approximately 60-62°C and an amplicon size of 70-200 bp.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the cDNA template (and no-template controls) to the respective wells.
-
Seal the plate and centrifuge briefly.
-
-
qPCR Run:
-
Place the plate in the real-time PCR instrument and set up the thermal cycling protocol. A typical protocol for SYBR Green is:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.
-
Protocol 5: RNA Sequencing (RNA-Seq) Workflow
This protocol provides a general overview of the steps involved in RNA-Seq for transcriptome-wide gene expression analysis.
Materials:
-
High-quality total RNA (RIN > 8.0)
-
RNA library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for ligation with sequencing adapters.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
-
Library Quantification and Quality Control:
-
Quantify the library concentration and assess its size distribution.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between the treated and control groups.
-
By following these protocols, researchers can robustly analyze the effects of this compound on gene expression, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes and Protocols for Studying the Antifertility Effects of Gossypol Acetic Acid in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium spp.), has been extensively studied for its post-testicular antifertility effects in males.[1][2][3] Gossypol Acetic Acid, a more soluble and commonly used form, has demonstrated significant effects on sperm motility, concentration, and morphology, as well as on testicular histology in various animal models.[4][5] These application notes provide a comprehensive overview of the animal models, experimental protocols, and key findings related to the study of this compound's impact on male fertility. The information is intended to guide researchers in designing and conducting studies to evaluate the antifertility potential of gossypol and related compounds.
Animal Models
Rats, particularly Wistar and Sprague-Dawley strains, are the most frequently used animal models for investigating the antifertility effects of this compound. Mice and hamsters have also been employed in these studies. The choice of animal model depends on the specific research question, with rats being a well-characterized model for reproductive toxicology studies.
Data Presentation: Summary of Quantitative Data
The following tables summarize the dose-dependent effects of this compound on key male fertility parameters in rats, as reported in various studies.
Table 1: Effect of this compound on Sperm Parameters in Male Rats
| Dosage (mg/kg/day) | Treatment Duration | Sperm Motility | Sperm Concentration/Count | Reference(s) |
| 7.5 | 10 weeks | All spermatozoa non-motile | Not specified | |
| 7.5 | 12 weeks | Most sperm immotile | Reduction in sperm numbers | |
| 15 | 5-10 weeks | Marked reduction | Not specified | |
| 15 | 12 weeks | All sperm immotile | Reduction in sperm numbers | |
| 20 | 8 weeks | Marked reduction | Marked reduction in sperm population | |
| 30 | 6 weeks | All sperm immotile | Reduction in sperm numbers | |
| 30 | 7 weeks | Marked reduction | Marked reduction in sperm population |
Table 2: Effect of this compound on Organ and Body Weight in Male Rats
| Dosage (mg/kg/day) | Treatment Duration | Testis Weight | Epididymis Weight | Body Weight | Reference(s) |
| 7.5 | 10 weeks | No significant effect | No significant effect | No significant effect | |
| 15 | 12 weeks | Not specified | Not specified | Significantly reduced | |
| 20 | 8 weeks | Marked reduction | Marked reduction | Not specified | |
| 30 | 7 weeks | Marked reduction | Marked reduction | Not specified | |
| 30 | 12 weeks | Not specified | Not specified | Significantly reduced |
Experimental Protocols
This compound Administration
Objective: To administer this compound to male rats orally.
Materials:
-
This compound
-
Vehicle (e.g., 1% methyl cellulose, corn oil)
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Syringes (1-5 mL)
-
Animal balance
Protocol:
-
Weigh the animal to determine the correct dosage.
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Vortex or sonicate to ensure uniform suspension.
-
Draw the calculated volume of the gossypol suspension into a syringe fitted with an oral gavage needle.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the esophagus via the mouth. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress after administration.
-
Repeat daily or as per the experimental design.
Sperm Motility and Concentration Analysis
Objective: To assess the effect of this compound on sperm motility and concentration.
Materials:
-
Microscope with a heated stage (37°C)
-
Makler or hemocytometer counting chamber
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Micropipettes and tips
Protocol:
-
Euthanize the rat according to approved institutional guidelines.
-
Dissect the cauda epididymis and place it in a petri dish containing a known volume of pre-warmed PBS (37°C).
-
Make several small incisions in the cauda epididymis to allow sperm to disperse into the buffer.
-
Incubate for 5-10 minutes at 37°C to allow for sperm dispersion.
-
Gently mix the sperm suspension.
-
Sperm Motility Assessment:
-
Place a drop of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip, or load it into a counting chamber.
-
Observe at least 10 different fields under 200x or 400x magnification.
-
Visually estimate the percentage of motile sperm (progressive, non-progressive, and immotile). For more objective analysis, Computer-Assisted Sperm Analysis (CASA) systems can be utilized.
-
-
Sperm Concentration Assessment:
-
Load the sperm suspension into a hemocytometer or Makler chamber.
-
Count the number of sperm heads in the designated grid area.
-
Calculate the sperm concentration based on the chamber's volume and any dilution factors.
-
Testicular Histology (Hematoxylin and Eosin Staining)
Objective: To examine the histological changes in the testes following this compound treatment.
Materials:
-
Bouin's solution or 10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stains
-
Mounting medium
Protocol:
-
Dissect the testes and fix them in Bouin's solution for 24 hours or 10% neutral buffered formalin.
-
Dehydrate the tissues by passing them through a graded series of ethanol (e.g., 70% for 1 hour, 80% for 1 hour, 95% for 1 hour, 100% for 1 hour, two changes).
-
Clear the tissues in xylene (two changes, 1 hour each).
-
Infiltrate and embed the tissues in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on microscope slides.
-
H&E Staining:
-
Deparaffinize the slides in xylene (two changes, 5 minutes each).
-
Rehydrate through a descending series of ethanol to water.
-
Stain with Hematoxylin for 2-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Counterstain with Eosin for 1-2 minutes.
-
Dehydrate through an ascending series of ethanol and clear in xylene.
-
Mount with a coverslip using a mounting medium.
-
-
Examine the slides under a light microscope for histopathological changes such as damage to seminiferous tubules, depletion of germ cells, and vacuolization.
Serum Testosterone Analysis (Radioimmunoassay)
Objective: To measure the concentration of testosterone in serum.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Testosterone Radioimmunoassay (RIA) kit (commercial kits are available)
-
Gamma counter
Protocol:
-
Collect blood from the rats via cardiac puncture or other appropriate methods at the time of sacrifice.
-
Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Store the serum at -20°C or -80°C until analysis.
-
Follow the protocol provided with the commercial Testosterone RIA kit. A general procedure involves:
-
Preparing standards and controls.
-
Pipetting standards, controls, and unknown serum samples into antibody-coated tubes.
-
Adding the 125I-labeled testosterone tracer.
-
Incubating to allow for competitive binding.
-
Separating the antibody-bound fraction from the free fraction (e.g., by decanting or aspiration).
-
Measuring the radioactivity of the bound fraction in a gamma counter.
-
-
Construct a standard curve and calculate the testosterone concentration in the unknown samples.
Mandatory Visualizations
References
- 1. Exploration of tissue fixation methods suitable for digital pathological studies of the testis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol: a potential antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of gossypol on the motility of mammalian sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on gossypol. I. Toxicity, antifertility, and endocrine analyses in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gossypol Acetic Acid in Rat Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium species), and its acetic acid form have demonstrated significant anti-neoplastic properties in various cancer models. These compounds have been shown to induce apoptosis and autophagy, modulate key signaling pathways, and inhibit tumor growth.[1][2][3] Rat models are invaluable for in vivo studies of cancer to assess the efficacy, toxicity, and pharmacokinetics of potential therapeutic agents like Gossypol Acetic Acid. These application notes provide detailed protocols for utilizing rat models in cancer research with this compound, along with a summary of its mechanisms of action and relevant quantitative data.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Inhibition of Anti-Apoptotic Proteins: It acts as a BH3 mimetic, binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[4][5] This disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.
-
Induction of Apoptosis: By inhibiting Bcl-2 family proteins, Gossypol triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and caspase-3. It can also induce apoptosis through the generation of reactive oxygen species (ROS) and by causing DNA damage, which can activate p53.
-
ER Stress Induction: Gossypol can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the PERK-CHOP signaling pathway.
-
Induction of Autophagy: In some cancer cells, Gossypol has been shown to induce autophagy, a cellular self-degradation process that can lead to cell death.
-
Cell Cycle Arrest: It can cause cell cycle arrest, for instance at the G1 phase in gastric cancer cells.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| U266 | Multiple Myeloma | IC50 (48h) | 2.4 µM | |
| Wus1 | Multiple Myeloma | IC50 (48h) | 2.2 µM | |
| LAPC4 | Prostate Cancer | IC50 | 3-5 µM | |
| PC3 | Prostate Cancer | IC50 | 3-5 µM | |
| DU145 | Prostate Cancer | IC50 | 3-5 µM | |
| SGC-7901 | Gastric Cancer | Apoptosis Rate (10 µM) | 13.7% | |
| MGC-803 | Gastric Cancer | Apoptosis Rate (10 µM) | Increased vs. Control | |
| RAW264.7 | Macrophage | Apoptosis Rate (35 µmol/L) | 79.4% |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Balb/c mice | Multiple Myeloma | 40 mg/kg Gossypol Acetate | 30.9% tumor growth inhibition | |
| Copenhagen rats | Prostate Cancer | Gossypol | Inhibition of MAT-LyLu tumor growth | |
| NOD/SCID mice | Prostate Cancer | Gossypol | Inhibition of pTIC-driven tumor growth |
Signaling Pathways
Experimental Protocols
Protocol 1: Orthotopic Prostate Cancer Rat Model
This protocol describes the induction of prostate cancer in rats and subsequent treatment with this compound.
1. Animal Model
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: 6-8 weeks at the start of the experiment.
-
Housing: House rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before starting the experimental procedures.
2. Tumor Induction
-
Method: Chemically induced prostate cancer. A multi-step protocol involving hormonal manipulation and a chemical carcinogen is recommended for a high incidence of tumors.
-
Flutamide administration: To sensitize the prostate cells.
-
Testosterone propionate: To stimulate prostate cell proliferation.
-
N-methyl-N-nitrosourea (MNU): A chemical carcinogen to induce mutations.
-
Testosterone implantation: To promote tumor growth.
-
-
Alternative Method (Xenograft):
-
Subcutaneously implant a suspension of a rat prostate cancer cell line (e.g., MAT-LyLu) into the flank of male Copenhagen rats.
-
3. Experimental Groups
-
Group 1 (Control): Vehicle control (e.g., corn oil or a mixture of DMSO and saline).
-
Group 2 (this compound): Administer this compound at a therapeutic dose. A starting dose of 5-10 mg/kg body weight/day can be considered, based on toxicity and reproductive studies in rats. Dose adjustments may be necessary based on preliminary toxicity studies.
-
Group 3 (Positive Control - Optional): A standard-of-care chemotherapeutic agent for prostate cancer.
4. This compound Preparation and Administration
-
Preparation: Dissolve this compound in a suitable vehicle. For intraperitoneal (i.p.) injection, a mixture of DMSO and 0.9% saline can be used. For oral administration, it can be dissolved in corn oil.
-
Administration Route:
-
Intraperitoneal (i.p.) injection: Allows for precise dosing.
-
Oral gavage: Mimics clinical administration routes.
-
-
Frequency: Daily administration is common in rat studies.
5. Monitoring and Data Collection
-
Tumor Growth: Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Body Weight: Record the body weight of each rat twice weekly to monitor for signs of toxicity.
-
Clinical Observations: Observe the rats daily for any signs of distress, changes in behavior, or adverse effects.
-
Endpoint: Euthanize the rats when tumors reach a predetermined size (e.g., 2 cm in diameter) or if there are signs of significant morbidity.
6. Post-Mortem Analysis
-
Tumor Excision and Weight: Excise the primary tumor and weigh it.
-
Histopathology: Fix the tumor and major organs (liver, kidney, heart, testes) in 10% formalin for histological analysis to assess tumor characteristics and potential toxicity.
-
Molecular Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent analysis of protein expression (e.g., Western blot for Bcl-2, caspases) or gene expression.
Protocol 2: Breast Cancer Rat Model
This protocol outlines the use of this compound in a chemically induced breast cancer model in rats.
1. Animal Model
-
Species: Female Sprague-Dawley rats.
-
Age: 50-55 days old (sexually immature).
-
Housing and Acclimatization: As described in Protocol 1.
2. Tumor Induction
-
Method: Administer a single dose of a chemical carcinogen such as 7,12-dimethylbenz(a)anthracene (DMBA) or N-methyl-N-nitrosourea (NMU) via oral gavage or intravenous injection to induce mammary tumors.
3. Experimental Groups
-
Similar to Protocol 1, with a control group, a this compound treatment group, and an optional positive control group (e.g., tamoxifen).
4. This compound Administration
-
Preparation and Administration: As described in Protocol 1. The route of administration should be consistent across all groups.
5. Monitoring and Data Collection
-
Tumor Palpation: Palpate the mammary glands weekly to detect the appearance of tumors.
-
Tumor Measurement: Once tumors are palpable, measure their dimensions twice weekly.
-
Body Weight and Clinical Observations: As described in Protocol 1.
6. Post-Mortem Analysis
-
Tumor Excision and Counting: At the end of the study, euthanize the rats, and excise and count all mammary tumors.
-
Histopathology and Molecular Analysis: As described in Protocol 1.
Safety and Toxicity Considerations
-
This compound has shown toxicity at higher doses in rats, with effects on body weight gain and testicular pathology observed at 25 mg/kg/day. A "no effect" level was reported at 5 mg/kg/day in one study.
-
It is crucial to conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) in the specific rat strain and cancer model being used.
-
Monitor animals closely for signs of toxicity, including weight loss, lethargy, and changes in food and water intake.
Conclusion
This compound is a promising anti-cancer agent with a multi-faceted mechanism of action. The provided protocols offer a framework for evaluating its efficacy in preclinical rat models of cancer. Careful experimental design, adherence to ethical guidelines for animal research, and thorough data analysis are essential for obtaining reliable and reproducible results that can inform future clinical development.
References
- 1. The toxicology of this compound and (-)-gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity of gossypol to the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gossypol inhibits 5α-reductase 1 and 3α-hydroxysteroid dehydrogenase: Its possible use for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gossypol Acetic Acid Treatment in the ACC-M Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium species), has demonstrated a range of biological activities, including antifertility, antiviral, and anticancer properties.[1][2] Gossypol Acetic Acid (GAA), a more stable medicinal form of gossypol, has been investigated for its pro-apoptotic and anti-proliferative effects in various cancer cell lines.[3] This document provides detailed application notes and protocols for the treatment of the human adenoid cystic carcinoma cell line, ACC-M, with this compound. The provided data and methodologies are based on published research and are intended to guide further investigation into the anticancer potential of this compound.
Critical Note on the ACC-M Cell Line: Researchers should be aware that the ACC-M cell line is considered problematic. Multiple sources have reported that the ACC-M cell line, derived from its parent line ACC-2, is a HeLa derivative.[4][5] Genetic profiling by Short Tandem Repeat (STR) analysis has confirmed this cross-contamination. Therefore, experimental results obtained using this cell line should be interpreted with caution and may not be representative of true adenoid cystic carcinoma. Authentication of cell lines is a critical step before initiating any study.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the ACC-M cell line as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of this compound on ACC-M Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 33.20 |
| 48 hours | 15.50 |
| 72 hours | 8.60 |
Data extracted from Yue et al., 2015.
Table 2: Apoptosis Rates in ACC-M Cells Treated with this compound for 72 hours
| GAA Concentration (µM) | Apoptosis Rate (%) |
| 0 (Control) | Baseline |
| 10 | Significantly Increased (P < 0.05) |
| 20 | Significantly Increased (P < 0.05) |
| 30 | Significantly Increased (P < 0.05) |
| 40 | Significantly Increased (P < 0.05) |
Data extracted from Yue et al., 2015. The study reported a statistically significant increase in apoptosis compared to the control but did not provide specific percentage values in the abstract.
Table 3: Effect of this compound on DNMT1 mRNA Expression in ACC-M Cells
| Treatment | DNMT1 mRNA Expression Level |
| Control (72 hours) | Baseline |
| GAA Treatment (72 hours) | Significantly Decreased (P < 0.05) |
Data extracted from Yue et al., 2015.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in ACC-M Cells
Gossypol is known to act as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL. This inhibition disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c and the subsequent activation of the intrinsic apoptosis pathway. In the ACC-M cell line, GAA has also been shown to downregulate the expression of DNA Methyltransferase 1 (DNMT1) mRNA, suggesting an additional mechanism of action that could influence gene expression and contribute to its anti-tumor effects.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow: From Cell Treatment to Data Analysis
The following diagram outlines a typical workflow for investigating the effects of this compound on the ACC-M cell line.
Caption: General experimental workflow for studying GAA effects on ACC-M cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan product.
Materials:
-
ACC-M cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (GAA) stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
-
Sterile PBS
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest ACC-M cells during the logarithmic growth phase. Resuspend cells in complete medium and adjust the concentration. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells) into each well of a 96-well plate. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of GAA in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.1%. Aspirate the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GAA. Include vehicle control wells (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density and should be optimized.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the GAA concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control ACC-M cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating cells with GAA for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension. Gently vortex the tube.
-
Set up control tubes: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only for setting compensation and gates.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Excitation for FITC is typically at 488 nm, with emission detection around 530 nm (FL1).
-
Excitation for PI is at 488 nm, with emission detection above 575 nm (e.g., FL2 or FL3).
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Primarily necrotic cells.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins, such as pro- and cleaved Caspase-3 and cleaved PARP, to confirm the induction of apoptosis at the molecular level.
Materials:
-
Treated and control ACC-M cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
An increase in the bands corresponding to cleaved Caspase-3 (~17 kDa) and cleaved PARP (~89 kDa) indicates apoptosis induction.
-
A corresponding decrease in the full-length proteins (pro-Caspase-3 at ~32 kDa and full-length PARP at ~116 kDa) should be observed.
-
Quantify band intensities and normalize to the loading control (e.g., β-actin) to compare protein levels between samples.
-
References
- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line ACC-M (CVCL_6874) [cellosaurus.org]
- 5. Genetic Profiling Reveals Cross-Contamination and Misidentification of 6 Adenoid Cystic Carcinoma Cell Lines: ACC2, ACC3, ACCM, ACCNS, ACCS and CAC2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Gossypol Acetic Acid in ARPE-19 Oxidative Stress Studies
Introduction
The human retinal pigment epithelial cell line ARPE-19 is a widely utilized in vitro model for studying retinal diseases, particularly age-related macular degeneration (AMD). Oxidative stress is a key pathogenic factor in the development and progression of AMD. Gossypol Acetic Acid (GAA), a natural compound, has emerged as a potent protective agent against oxidative stress-induced cell death in ARPE-19 cells. These application notes provide a comprehensive overview of the use of ARPE-19 cells in evaluating the therapeutic potential of GAA in mitigating oxidative stress.
Mechanism of Action
This compound has been shown to protect ARPE-19 cells from oxidative stress-induced necrosis.[1][2][3] The primary mechanism of action involves the regulation of the FoxO3/Sestrin2 signaling pathway.[1][2] GAA promotes the nuclear translocation of the Forkhead box O3 (FoxO3) transcription factor. In the nucleus, FoxO3 binds to the enhancer region of the Sestrin2 (SESN2) gene, leading to its increased transcription. Sestrin2, in turn, plays a crucial role in reducing intracellular reactive oxygen species (ROS) levels, thereby inhibiting the intrinsic necrotic pathway activated by oxidative stressors like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (tBHP).
Applications
-
Screening for Protective Compounds: ARPE-19 cells serve as an effective platform for screening natural and synthetic compounds for their ability to protect against oxidative stress-induced cell death.
-
Mechanistic Studies: This cell line is instrumental in elucidating the molecular pathways involved in both oxidative damage and the protective effects of therapeutic agents like GAA.
-
Drug Development: The ARPE-19 model is valuable for the preclinical evaluation of potential drugs for the treatment of retinal degenerative diseases where oxidative stress is a contributing factor.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on ARPE-19 cells under oxidative stress.
Table 1: Protective Effect of this compound on ARPE-19 Cell Viability
| Oxidative Stressor | Stressor Concentration | GAA Concentration | Pre-treatment Time | Cell Viability Increase | Reference |
| H₂O₂ | 300 µM | 5 µM | 24 h | Significantly increased to 76% ± 7% | |
| tBHP | 150 µM | 5 µM | 24 h | Significantly increased to 63% ± 4% |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Oxidative Stressor | Stressor Concentration & Duration | GAA Pre-treatment | Fold Increase in ROS (Stressor alone) | Effect of GAA | Reference |
| H₂O₂ | 300 µM for 30 min | 5 µM for 24 h | ~2-fold | Blunted the increase in ROS |
Experimental Protocols
1. ARPE-19 Cell Culture
-
Cell Line: Human Retinal Pigment Epithelial cell line ARPE-19 (ATCC, CLR-2302).
-
Culture Medium: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency.
2. Induction of Oxidative Stress
-
Seed ARPE-19 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Allow cells to adhere and grow overnight.
-
For drug treatment, pre-treat cells with this compound (e.g., 5 µM) for 24 hours.
-
Induce oxidative stress by adding fresh medium containing either H₂O₂ (e.g., 300-400 µM) or tBHP (e.g., 150 µM) for the desired duration (e.g., 6-24 hours).
3. Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Procedure:
-
After treatment, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in fresh medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Plate ARPE-19 cells in 6-well plates and treat as described above.
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Induce oxidative stress (e.g., 300 µM H₂O₂ for 30 minutes).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/530 nm).
-
5. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Lyse the treated ARPE-19 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., FoxO3, Sestrin2, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Signaling pathway of this compound in protecting ARPE-19 cells from oxidative stress.
Caption: Experimental workflow for studying the effects of this compound on ARPE-19 cells.
References
- 1. This compound Prevents Oxidative Stress-Induced Retinal Pigment Epithelial Necrosis by Regulating the FoxO3/Sestrin2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. [PDF] this compound Prevents Oxidative Stress-Induced Retinal Pigment Epithelial Necrosis by Regulating the FoxO3/Sestrin2 Pathway | Semantic Scholar [semanticscholar.org]
J774.E Macrophage Response to Gossypol Acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium species), has been investigated for its various biological activities, including its potential as an anti-cancer and anti-inflammatory agent. Gossypol Acetic Acid is a derivative of gossypol. This document provides detailed application notes and protocols on the response of the murine macrophage cell line J774.E to this compound. While direct quantitative data for the J774.E cell line is limited in publicly available literature, extensive research has been conducted on the closely related murine macrophage cell line, RAW264.7. The data and protocols presented herein are largely based on studies using RAW264.7 cells as a robust and representative model for the murine macrophage response to this compound. It has been reported that this compound inhibits the proliferation of J774.E murine macrophages in a dose- and time-dependent manner[1].
Data Presentation
The following tables summarize the key quantitative data on the effects of this compound on murine macrophages, primarily based on studies using the RAW264.7 cell line.
Table 1: Cytotoxicity of this compound on RAW264.7 Macrophages
| Concentration (µmol/L) | Incubation Time (hours) | Cell Viability (% of Control) | Assay | Reference |
| 25 | 24 | Significantly inhibited | MTT | [2] |
| 30 | 24 | Significantly inhibited | MTT | [2] |
| 35 | 24 | Significantly inhibited | MTT | [2] |
Table 2: Apoptotic Effects of this compound on RAW264.7 Macrophages
| Concentration (µmol/L) | Incubation Time (hours) | Apoptotic Cells (%) | Method | Reference |
| 0 (Control) | 24 | 4.7 | Flow Cytometry | [2] |
| 25 | 24 | 30.3 | Flow Cytometry | |
| 30 | 24 | 63.5 | Flow Cytometry | |
| 35 | 24 | 79.4 | Flow Cytometry |
Table 3: Effect of Caspase Inhibitors on this compound-Induced Apoptosis in RAW264.7 Macrophages
| Treatment | Apoptotic Cells (%) | Living Cells (%) | Reference |
| 35 µmol/L GA | 83 | 9.5 | |
| 35 µmol/L GA + Pan-caspase inhibitor (Z-VAD-FMK) | 74.2 | 17.0 | |
| 35 µmol/L GA + Caspase-9 inhibitor (Ac-LEHD-FMK) | 64.2 | 31.9 |
Signaling Pathways
This compound induces apoptosis in RAW264.7 macrophages through a caspase-dependent mitochondrial signaling pathway. This involves the activation of caspase-9 and caspase-3, and is associated with a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production.
Caption: this compound induced apoptosis signaling pathway in macrophages.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the response of J774.E macrophages to this compound.
Protocol 1: Cell Culture and Maintenance of J774.E Macrophages
-
Cell Line: J774.E murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them by gentle scraping. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at a ratio of 1:3 to 1:6.
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed J774.E cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 3: Analysis of Apoptosis by Flow Cytometry using Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed J774.E cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
This compound demonstrates a clear cytotoxic and pro-apoptotic effect on murine macrophages. The mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and caspase activation. The provided protocols offer a framework for researchers to further investigate the effects of this compound on J774.E macrophages and to explore its potential therapeutic applications. It is recommended that researchers validate these findings specifically in the J774.E cell line to account for any potential cell-line-specific differences.
References
Application Notes: PC12 Cell Line as a Neurological Model for Gossypol Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PC12 cell line, derived from a rat pheochromocytoma, is a well-established in vitro model in neuroscience research.[1] Upon treatment with Nerve Growth Factor (NGF), these cells differentiate into sympathetic-like neurons, exhibiting neurite outgrowth and expression of neuronal markers.[2][3] This characteristic makes differentiated PC12 cells particularly valuable for studying neurotoxicity, neuroprotection, and the mechanisms of action of various compounds on neuronal cells.[1]
Gossypol Acetic Acid (GAA), a polyphenolic compound derived from cottonseed, has been investigated for various biological activities.[4] Recent studies have highlighted its potential neurotoxic effects, making the PC12 cell line an ideal model to elucidate the underlying molecular mechanisms. In vitro studies have shown that GAA can induce an increase in mitochondrial membrane potential, generation of reactive oxygen species (ROS), apoptosis, and ferroptosis in PC12 cells. These findings suggest that GAA-induced neurotoxicity is linked to mitochondrial dysfunction and oxidative stress.
These application notes provide a comprehensive overview and detailed protocols for utilizing the PC12 cell line as a neurological model to study the effects of this compound. The included methodologies cover cell culture and differentiation, assessment of cytotoxicity, and investigation of the molecular pathways involved in GAA-induced neurotoxicity.
Data Presentation
Table 1: Cytotoxicity of Gossypol Acetate in Various Cell Lines (for reference)
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| U266 | Multiple Myeloma | Proliferation | 48 | 2.4 |
| Wus1 | Multiple Myeloma | Proliferation | 48 | 2.2 |
Data from a study on multiple myeloma cells, not PC12 cells, and is intended for initial experimental design.
Table 2: Qualitative Effects of this compound on PC12 Cells
| Parameter | Effect |
| Mitochondrial Membrane Potential | Increased |
| Reactive Oxygen Species (ROS) | Increased |
| Apoptosis | Induced |
| Ferroptosis | Induced |
Based on in vitro studies using the PC12 cell line.
Experimental Protocols
PC12 Cell Culture and Differentiation
Objective: To culture and differentiate PC12 cells to obtain a neuron-like phenotype for neurotoxicity studies.
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Poly-D-Lysine (PDL) or Collagen I
-
Culture flasks, plates, and other sterile consumables
Protocol:
-
Coating of Culture Vessels:
-
Coat culture plates with 0.1 mg/mL Poly-D-Lysine or 50 µg/mL Collagen I overnight at 37°C.
-
Aspirate the coating solution and wash the plates twice with sterile PBS. Allow the plates to dry completely before use.
-
-
Cell Culture:
-
Culture undifferentiated PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
-
Differentiation:
-
Seed PC12 cells onto coated plates at a density of 1 x 10^4 cells/cm².
-
After 24 hours, replace the growth medium with differentiation medium: RPMI-1640 supplemented with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin, and 50-100 ng/mL NGF.
-
Replace the differentiation medium every 2-3 days.
-
Cells will start to exhibit neurite outgrowth within 3-5 days and are typically used for experiments after 5-7 days of differentiation.
-
Assessment of Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on differentiated PC12 cells.
Materials:
-
Differentiated PC12 cells in a 96-well plate
-
This compound (GAA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed and differentiate PC12 cells in a PDL or Collagen I-coated 96-well plate.
-
Prepare serial dilutions of GAA in the differentiation medium.
-
Remove the old medium from the wells and add 100 µL of the GAA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for GAA).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Detection of Apoptosis (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Differentiated PC12 cells in a 6-well plate
-
This compound (GAA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and differentiate PC12 cells in coated 6-well plates.
-
Treat the cells with various concentrations of GAA for the desired time.
-
Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using a cell scraper (avoid using trypsin if possible to maintain membrane integrity).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the generation of intracellular ROS induced by this compound using the DCFH-DA probe.
Materials:
-
Differentiated PC12 cells in a 96-well black, clear-bottom plate
-
This compound (GAA)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed and differentiate PC12 cells in a coated 96-well black, clear-bottom plate.
-
Remove the culture medium and wash the cells once with warm HBSS or serum-free medium.
-
Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or serum-free medium to remove the excess probe.
-
Add 100 µL of different concentrations of GAA in HBSS or serum-free medium to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader. Readings can be taken at different time points to assess the kinetics of ROS production.
Western Blot Analysis of Apoptosis and Ferroptosis Markers
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and ferroptosis signaling pathways.
Materials:
-
Differentiated PC12 cells in 6-well plates
-
This compound (GAA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-GPX4, anti-TfR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed, differentiate, and treat PC12 cells with GAA as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Workflows and Pathways
Caption: Experimental workflow for studying GAA effects on PC12 cells.
Caption: Potential signaling pathways of GAA-induced neurotoxicity.
References
- 1. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Drug Delivery Systems for Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of various drug delivery systems for Gossypol Acetic Acid, a polyphenolic compound with demonstrated anticancer and male contraceptive properties.[1][2][3][4] Due to its poor water solubility and potential for toxicity at high concentrations, advanced drug delivery systems are crucial for enhancing its therapeutic efficacy and safety profile.[5] These notes include a summary of quantitative data from recent studies, detailed experimental protocols for the formulation and evaluation of these systems, and diagrams of relevant signaling pathways.
I. Overview of Drug Delivery Systems
Several nano-based drug delivery systems have been investigated to improve the therapeutic index of this compound. These include liposomes, polymeric nanoparticles, and solid lipid nanoparticles. These carriers can enhance solubility, prolong circulation time, and potentially target the drug to specific tissues, thereby increasing efficacy and reducing side effects.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters of various this compound drug delivery systems from the cited literature.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| mPEG-Mal Nanoparticles | Methoxy polyethylene glycol-maleimide | 65.1 | - | 37.5 ± 0.27 | 97.5 ± 1.57 | |
| Liposomes | Egg Phosphatidylcholine (EPC), Cholesterol, mPEG-DSPE | 73.2 ± 2.4 | -12.6 ± 1.10 | - | >95 | |
| TPGS-containing Liposomes | EPC, Cholesterol, TPGS, mPEG-DSPE | - | -43.10 to -52.89 | - | - | |
| cRGD-Decorated Liposomes | EPC, cRGD-PEG-DSPE, Cholesterol | - | - | - | - |
Table 2: In Vitro Cytotoxicity of this compound Formulations
| Cell Line | Formulation | IC50 (µM) | Time Point (h) | Reference |
| PC-3 (Prostate Cancer) | Free (-)-Gossypol | Slightly lower than nanoparticles | 72 | |
| PC-3 (Prostate Cancer) | (-)-Gossypol Nanoparticles | Slightly higher than free drug | 72 | |
| PC-3 (Prostate Cancer) | Free (-)-Gossypol | 8.72 ± 0.30 | - | |
| PC-3 (Prostate Cancer) | Gos/LP | 10.68 ± 0.53 | - | |
| PC-3 (Prostate Cancer) | Gos/cRGD-LP | 9.53 ± 0.26 | - | |
| BxPC-3 (Pancreatic Cancer) | Gossypol | ~5 | 48 | |
| MIA PaCa-2 (Pancreatic Cancer) | Gossypol | >5 | 48 |
III. Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanocarriers.
Protocol 1: Preparation of (-)-Gossypol-Loaded mPEG-Mal Nanoparticles
This protocol is based on the emulsification-volatilization method.
Materials:
-
(-)-Gossypol
-
Methoxy polyethylene glycol-maleimide (mPEG-Mal)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve an appropriate amount of (-)-Gossypol and mPEG-Mal in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous PVA solution under constant stirring to form an oil-in-water emulsion.
-
Homogenize the emulsion using a high-speed homogenizer.
-
Evaporate the organic solvent under reduced pressure.
-
Centrifuge the resulting nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: Preparation of Liposomes Containing (-)-Gossypol
This protocol utilizes the polycarbonate membrane extrusion method.
Materials:
-
(-)-Gossypol Acetic Acid
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Methoxy-polyethylene glycol (M.W. 2000) distearoylphosphatidylethanolamine (mPEG-DSPE)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve EPC, cholesterol, mPEG-DSPE, and (-)-Gossypol in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation.
-
Extrude the resulting lipid suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 0.2 µm and 0.1 µm) using a lipid extruder.
-
Store the resulting liposomal suspension at 4°C.
Protocol 3: In Vitro Drug Release Study
Materials:
-
Gossypol-loaded nanoparticles/liposomes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Place a known amount of the gossypol-loaded formulation into a dialysis bag.
-
Suspend the dialysis bag in a beaker containing PBS at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS.
-
Quantify the concentration of gossypol in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of gossypol formulations on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Free (-)-Gossypol and (-)-Gossypol nanoparticle solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of free (-)-Gossypol or (-)-Gossypol nanoparticles for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the culture medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
IV. Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the molecular mechanisms of this compound and a general workflow for the development of its drug delivery systems.
Caption: this compound's dual mechanism of action.
Caption: General workflow for developing drug delivery systems.
Gossypol induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins, leading to the activation of the caspase cascade. It can also modulate autophagy through the AMPK/mTORC1/ULK1 signaling pathway. The development of a successful drug delivery system for this compound follows a structured path from formulation and in vitro testing to in vivo evaluation and preclinical safety assessment.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol: a potential antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Preparation of novel (-)-gossypol nanoparticles and the effect on growth inhibition in human prostate cancer PC-3 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gossypol Acetic Acid in In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and utilizing Gossypol Acetic Acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The most commonly recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to use fresh, high-purity, anhydrous DMSO to ensure maximum solubility, as DMSO can absorb moisture, which may reduce the solubility of the compound.[1]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO.[1][2] For example, a stock solution of 25 mg/mL (43.21 mM) can be prepared, which may require sonication to fully dissolve. It is crucial to ensure the compound is completely dissolved before further dilution.
Q3: What is the recommended storage condition and stability of this compound stock solutions?
A3: For long-term storage, it is recommended to store the DMSO stock solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of gossypol are not recommended for storage for more than one day.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of DMSO for your specific cell line. A final concentration of 0.1% DMSO is considered safe for almost all cells.
Troubleshooting Guide
Issue: Precipitation is observed in the cell culture medium after adding the this compound stock solution.
This is a common issue when diluting a DMSO-concentrated stock solution into an aqueous cell culture medium. Here are several potential causes and solutions:
| Potential Cause | Solution |
| Low Solubility in Aqueous Media | This compound has poor solubility in aqueous solutions. To mitigate this, add the DMSO stock solution directly to the pre-warmed cell culture medium with gentle mixing. Adding the stock to a small volume of medium first before adding to the final volume can sometimes help. |
| High Final Concentration of this compound | The desired final concentration of this compound may exceed its solubility limit in the final cell culture medium. Try lowering the final concentration of the compound. |
| High Final Concentration of DMSO | While DMSO aids in initial dissolution, a high final concentration can also cause some compounds to precipitate when diluted. Ensure the final DMSO concentration is kept low (ideally ≤ 0.5%). |
| Temperature Shock | Adding a cold stock solution to warm media can sometimes cause precipitation. Allow the stock solution to come to room temperature before adding it to the pre-warmed (37°C) cell culture medium. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in serum, can sometimes interact with the compound and cause it to precipitate. Try adding the stock solution to serum-free media first, and then adding serum. Alternatively, pre-mixing the stock with a small amount of serum before adding to the rest of the media can sometimes help the compound stay in solution by binding to proteins like albumin. |
| Incorrect pH of the Medium | Changes in the pH of the cell culture medium upon addition of the compound can affect its solubility. Ensure the pH of your final culture medium is within the optimal range for your cells. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL (43.21 mM) | May require sonication. Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | ~14.3 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Water | Insoluble | |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | Achieved by first dissolving in DMF then diluting with PBS. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the Compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of fresh, sterile 100% DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): While 100% DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol for Treating Cells with this compound
-
Thawing the Stock Solution: Retrieve an aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Preparing the Working Solution: Pre-warm the cell culture medium to 37°C.
-
Diluting the Stock Solution: In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired treatment concentration. It is crucial to add the DMSO stock solution to the medium and mix gently but thoroughly. Avoid adding the medium to the concentrated DMSO stock.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and proceed with your experimental timeline.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro studies.
Caption: Key signaling pathways affected by Gossypol.
References
Improving the stability of Gossypol Acetic Acid in cell culture media
Welcome to the technical support center for Gossypol Acetic Acid (GAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of GAA in cell culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound (GAA) is a polyphenolic compound derived from the cotton plant. In research, it is widely investigated for its potential as an anti-cancer agent due to its ability to inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL. It is also studied for its contraceptive and antiviral properties.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of GAA in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) at a high concentration (e.g., 10-20 mM).[1] Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing your working concentration, dilute the stock solution directly into the pre-warmed cell culture medium immediately before use.
Q3: How stable is this compound in solid form and in stock solutions?
In its solid, crystalline form, GAA is stable for years when stored at -20°C.[2] Stock solutions in anhydrous organic solvents like DMSO are also relatively stable when stored at -80°C for up to a year and at -20°C for up to one month.[3] However, repeated freeze-thaw cycles should be avoided.
Q4: What factors can affect the stability of this compound in cell culture media?
The stability of GAA in aqueous solutions like cell culture media can be influenced by several factors:
-
pH: The pH of the culture medium can affect the rate of degradation.
-
Temperature: Incubation at 37°C, the standard temperature for cell culture, can accelerate degradation compared to storage at lower temperatures.
-
Light Exposure: As a phenolic compound, GAA may be susceptible to photodegradation. It is advisable to protect media containing GAA from light.
-
Presence of Serum: Components in fetal bovine serum (FBS) and other serum products may interact with GAA, potentially affecting its stability and bioavailability.
-
Media Composition: The various components of cell culture media, such as metal ions and reactive oxygen species, can contribute to the degradation of polyphenols.[4][5]
Q5: How can I minimize the degradation of this compound in my experiments?
To enhance the stability of GAA in your cell culture experiments, consider the following best practices:
-
Prepare fresh working solutions of GAA in media for each experiment.
-
Avoid storing GAA-containing media for extended periods.
-
Protect your cultures and GAA solutions from direct light.
-
Minimize the time between adding GAA to the media and starting your experimental assays.
-
Consider using serum-free media for short-term experiments if compatible with your cell line, to reduce potential interactions with serum components.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of GAA in stock or working solutions. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always prepare working solutions immediately before use. |
| Lower than expected efficacy of GAA in cell-based assays. | Significant degradation of GAA in the cell culture medium during the incubation period. | Perform a stability study to determine the degradation rate of GAA in your specific cell culture medium and conditions (see Experimental Protocols section). Reduce the incubation time if possible. Replenish the media with freshly prepared GAA at regular intervals for long-term experiments. |
| High variability in results within the same experiment. | Uneven degradation of GAA across different wells or flasks. | Ensure uniform mixing of GAA in the culture medium. Protect all culture vessels from light equally. |
| Unexpected cytotoxicity or off-target effects. | Formation of degradation products with different biological activities. | Characterize the degradation products using techniques like HPLC-MS if possible. Reduce the potential for degradation by following the best practices outlined in the FAQs. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of GAA in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (GAA) standard
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Acetic acid (for mobile phase)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Preparation of GAA Working Solution: Prepare a working solution of GAA in your cell culture medium at the desired final concentration (e.g., 10 µM). Prepare separate solutions for media with and without serum.
-
Time-Course Incubation:
-
Dispense aliquots of the GAA-containing media into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from each condition (with and without serum).
-
Immediately store the removed samples at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Thaw the samples.
-
If necessary, precipitate proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitate. Collect the supernatant for analysis.
-
Inject a standard volume of each sample onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm or 254 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GAA.
-
Quantify the concentration of GAA in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage of GAA remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of GAA remaining versus time to visualize the degradation kinetics.
-
Data Presentation
The following tables are examples of how to present the quantitative data from your stability studies.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % GAA Remaining (without Serum) | % GAA Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 94 |
| 8 | 75 | 85 |
| 12 | 62 | 78 |
| 24 | 40 | 65 |
| 48 | 15 | 45 |
Table 2: Effect of Light Exposure on this compound (10 µM) Stability in RPMI-1640 with 10% FBS at 37°C after 24 hours
| Condition | % GAA Remaining |
| Protected from Light | 65 |
| Exposed to Ambient Light | 45 |
Visualizations
Signaling Pathways and Workflows
References
- 1. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unknotting the roles of Bcl-2 and Bcl-xL in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of a novel gossypol-degrading bacteria Bacillus subtilis strain Rumen Bacillus Subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 and Bcl-xL block apoptosis as well as necrosis: possible involvement of common mediators in apoptotic and necrotic signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gossypol Acetic Acid Experiments
Welcome to the Technical Support Center for Gossypol Acetic Acid (GAA) experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered when working with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Gossypol?
Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species). It exists as two enantiomers, (+)-gossypol and (-)-gossypol, which can have different biological activities.[1] this compound (GAA) is a more stable, crystalline complex of gossypol and acetic acid, making it easier to handle and store for research purposes.[2] It is often used as the medicinal form of gossypol in experimental studies.
Q2: What are the primary known mechanisms of action for this compound?
GAA is known to exert its effects through multiple mechanisms, including:
-
Induction of Apoptosis: GAA can induce programmed cell death in various cell types.[1][3] This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[1]
-
Inhibition of Anti-Apoptotic Proteins: Gossypol is a known inhibitor of Bcl-2 family proteins, such as Bcl-xL and Bcl-2, which are key regulators of apoptosis.
-
Induction of Oxidative Stress: GAA can lead to an increase in reactive oxygen species (ROS) within cells, contributing to its cytotoxic effects.
-
Regulation of Signaling Pathways: GAA has been shown to modulate several signaling pathways, including the PI3K-Akt pathway, the FoxO3/Sestrin2 pathway, and the Ras signaling pathway.
Q3: What are the differences in biological activity between the (+)- and (-)-enantiomers of gossypol?
The two enantiomers of gossypol can have distinct biological activities and toxicities. The (-)-enantiomer is generally considered to be the more biologically active and toxic form, exhibiting greater anti-proliferative and pro-apoptotic effects in cancer cells. The (+)-enantiomer is reported to have little to no toxicity in some contexts. The ratio of these enantiomers can vary depending on the source and preparation of the gossypol, which can significantly impact experimental outcomes.
Section 2: Troubleshooting Guides
Solubility and Stock Solution Preparation
Q: I am having trouble dissolving this compound. What is the recommended solvent and procedure for preparing a stock solution?
A: this compound is practically insoluble in water. Therefore, organic solvents are necessary for its dissolution.
Recommended Solvents:
-
For in vitro cell culture experiments: Dimethyl sulfoxide (DMSO) is the most commonly used solvent. Ethanol can also be used.
-
For other applications: Acetone, chloroform, ether, and methyl ethyl ketone are also effective solvents.
Protocol for Preparing a Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting:
-
Precipitation upon dilution in aqueous media: This is a common issue due to the low aqueous solubility of GAA. To minimize precipitation, add the stock solution to your culture media dropwise while vortexing or gently swirling the media. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
Crystallization during storage: If crystals form in your stock solution upon storage, gently warm the solution at 37°C and vortex until the crystals redissolve before use.
Storage of Stock Solutions:
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protect the stock solution from light, as gossypol can be light-sensitive.
In Vitro Assay Challenges
Q: My cell viability results with the MTT assay are inconsistent or show high background. How can I troubleshoot this?
A: The yellow color of gossypol can interfere with colorimetric assays like the MTT assay, which measures the conversion of a yellow tetrazolium salt to purple formazan crystals.
Troubleshooting MTT Assay Interference:
-
Use a blank control: Include a blank control containing only media and GAA at the same concentration as your experimental wells to measure the background absorbance from the compound itself. Subtract this background reading from your experimental values.
-
Use phenol red-free media: Phenol red, a pH indicator in many culture media, can also interfere with colorimetric readings. Using phenol red-free media during the MTT incubation step can reduce background absorbance.
-
Wash cells before adding MTT: After the treatment period, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual colored compound from the wells before adding the MTT reagent.
Alternative Viability Assays: If interference persists, consider using alternative cell viability assays that are less susceptible to color interference:
-
Resazurin (AlamarBlue) Assay: This is a fluorescence-based assay where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin by viable cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which correlates with the number of metabolically active cells.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and is a simple and effective method for assessing cell viability.
Q: I am having issues with my apoptosis assays (e.g., Annexin V/PI staining, TUNEL). What are some common pitfalls?
A: Apoptosis assays can be sensitive to experimental conditions. Here are some common issues and solutions when using GAA:
-
Poor separation of cell populations in flow cytometry (Annexin V/PI):
-
Compensation: Ensure proper compensation is set up using single-stained controls to correct for spectral overlap between the fluorochromes.
-
Cell handling: Handle cells gently to avoid mechanical damage that can lead to false-positive PI staining. Avoid using EDTA for cell detachment as Annexin V binding is calcium-dependent.
-
Assay timing: Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
-
High background in TUNEL assays:
-
Titrate reagents: Use the optimal concentration of the TdT enzyme and fluorescently labeled dUTPs to minimize non-specific labeling.
-
Proper fixation and permeabilization: Ensure that cells are properly fixed and permeabilized to allow for the entry of the labeling reagents without causing DNA damage.
-
-
Weak or no apoptotic signal:
-
Suboptimal concentration: The concentration of GAA may be too low to induce a detectable apoptotic response. Perform a dose-response experiment.
-
Cell line resistance: Some cell lines may be more resistant to GAA-induced apoptosis. Include a positive control compound known to induce apoptosis in your cell line.
-
In Vivo Experiment Challenges
Q: What is a suitable vehicle for administering this compound to rodents?
A: Due to its poor water solubility, GAA requires a suitable vehicle for in vivo administration.
-
Oral Gavage: A common vehicle for oral administration is a mixture of DMSO, PEG400, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Corn oil can also be used as a vehicle.
-
Intraperitoneal (IP) or Intravenous (IV) Injection: For parenteral routes, the formulation should be sterile and as close to isotonic as possible. A vehicle containing DMSO and saline can be used, but the concentration of DMSO should be kept to a minimum to avoid toxicity. It is crucial to ensure the compound remains in solution upon injection.
Q: What are the known toxicities of this compound in animal models?
A: GAA can exhibit toxicity, particularly at higher doses and with chronic administration.
-
General Toxicity: Signs of toxicity can include weight loss, anorexia, and weakness.
-
Reproductive Toxicity: Gossypol is a known male anti-fertility agent and can cause damage to the testes. It can also affect female reproduction, leading to irregular estrous cycles and reduced fertility.
-
Organ Toxicity: Studies in monkeys have shown that high doses of GAA can cause pathology in the heart, liver, and kidneys.
It is essential to conduct dose-range finding studies to determine the maximum tolerated dose (MTD) in your specific animal model and for your intended duration of treatment.
Section 3: Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 48 | >10 ppm | |
| PC-3 | Prostate Cancer | Not Specified | 9.1 | |
| MDA-MB-231 | Breast Cancer | Not Specified | 14.4 | |
| RAW264.7 | Macrophage | 24 | ~30 | |
| PC12 | Pheochromocytoma | Not Specified | ~15-20 |
Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
Section 4: Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (prepared from a DMSO stock solution) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a blank control (media with GAA but no cells).
-
MTT Addition: After the treatment period, remove the media and wash the cells with PBS. Add 100 µL of fresh, serum-free, phenol red-free media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or an acidified isopropanol solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the blank controls and calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with GAA for the predetermined optimal time. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use single-stained controls to set up proper compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Section 5: Visualizations
Caption: A generalized experimental workflow for in vitro studies with this compound.
Caption: Simplified signaling pathway of GAA-induced apoptosis via the mitochondrial pathway.
Caption: A logical troubleshooting workflow for addressing inconsistent MTT assay results.
References
- 1. scispace.com [scispace.com]
- 2. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gossypdrol Acetic Acid Dosage for In Vivo Studies in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Gossypol Acetic Acid in in vivo mouse studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective dosage range for this compound in mice?
A1: The effective dosage of this compound in mice varies depending on the research application. For anti-fertility studies, daily oral doses of 10-20 mg/kg have been shown to reduce sperm counts.[1] In cancer research, dosages in a similar range have been explored. For instance, a study on reproductive toxicity used a dose of 20 mg/kg/day for 30 days.[2] It is crucial to determine the optimal dose for your specific cancer model or application through a dose-response study.
Q2: What is the recommended route of administration for this compound in mice?
A2: The most common and well-documented route of administration for this compound in mice is oral gavage.[1][3][4] This method ensures accurate dosing. Subcutaneous injections are also a possibility, though oral administration is more prevalent in the literature.
Q3: What are the known toxic effects of this compound in mice?
A3: this compound can induce a range of toxic effects, particularly at higher doses. Commonly observed toxicities include reduced body weight, and at higher concentrations, it can lead to more severe issues. Studies in rats have shown that doses of 25 mg/kg/day can cause marked suppression of body weight gain and testicular pathology. A dose of 5 mg/kg per day was identified as a "no effect" level in one rat study. In pregnant mice, oral administration of 20 and 50 mg/kg/day led to reduced body weight in the dams and offspring.
Q4: How should I prepare this compound for administration?
A4: this compound should be dissolved in a suitable vehicle for oral gavage. The choice of vehicle should be based on the solubility of the compound and its compatibility with in vivo administration. Common vehicles include corn oil or a solution of 0.5% carboxymethylcellulose (CMC). It is essential to ensure the compound is fully dissolved or forms a stable suspension before administration.
Q5: What are the primary signaling pathways affected by Gossypol?
A5: Gossypol is known to modulate several key signaling pathways, making it a molecule of interest in cancer research. It can induce apoptosis by interacting with the Bcl-2 family of proteins. Additionally, it has been shown to induce autophagy through the AMPK-mTORC1-ULK1 signaling pathway at low concentrations, while high concentrations can block autophagic flux. Gossypol may also trigger apoptosis in pancreatic cancer cells via the PERK-CHOP signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Toxicity or Mortality | Dosage is too high for the specific mouse strain or model. | - Immediately reduce the dosage or cease administration. - Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD). - Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Lack of Efficacy | - Dosage is too low. - Inefficient absorption. - Compound instability. | - Increase the dosage in a stepwise manner, monitoring for toxicity. - Ensure proper oral gavage technique to deliver the full dose to the stomach. - Prepare fresh solutions of this compound for each administration to avoid degradation. |
| Precipitation of Compound in Vehicle | Poor solubility of this compound in the chosen vehicle. | - Try a different vehicle (e.g., switch from CMC to corn oil). - Gently warm the vehicle to aid dissolution (ensure the temperature is not high enough to degrade the compound). - Prepare a more dilute solution if the concentration is too high. |
| Significant Body Weight Loss | A known side effect of this compound. | - Monitor body weights daily. - Consider a lower dose if weight loss exceeds 15-20% of initial body weight. - Ensure animals have easy access to food and water. - If severe weight loss persists, it may be a humane endpoint for the study. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Mice
| Dosage | Strain | Application | Key Findings | Reference |
| 10 mg/kg/day (oral) | BALB/c/O1a & CBA/Gr | Anti-fertility | Reduction in sperm counts. | |
| 20 mg/kg/day (oral) | BALB/c/O1a & CBA/Gr | Anti-fertility | More marked reduction in sperm counts. | |
| 20 mg/kg/day (oral) | ICR | Reproductive Toxicity | Reduced body weight, depletion of primordial follicles. | |
| 20 mg/kg/day (oral) | Male Mice | Behavioral Study | Reduced aggressiveness and sexual activity, decreased body weight. | |
| 40 mg/kg/day (oral) | Male Mice | Behavioral Study | Reduced aggressiveness and sexual activity, decreased body weight. | |
| 20 mg/kg/day & 50 mg/kg/day (oral) | Pregnant Mice | Developmental Toxicity | Reduced body weight in dams and offspring. |
Table 2: Toxicity Data for this compound in Rodents
| Dosage | Species | Duration | Observed Toxic Effects | Reference |
| 25 mg/kg/day | Rat (Sprague-Dawley) | Not Specified | Marked suppression of body weight gain, testicular pathology. | |
| 5 mg/kg/day | Rat (Sprague-Dawley) | Not Specified | No effect level. | |
| 20 mg/kg/day | Mouse (ICR) | 30 days | Reduced body weight. | |
| 2.5-30 mg/kg/day | Rat (Wistar) | 10 weeks | Dose-dependent suppression of body weight gain. | |
| 10 mg/kg/day | Rat | 15 days | Reduced uptake of glucose, alanine, leucine, and calcium in the small intestine. |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
-
Materials:
-
This compound (ensure purity and stability)
-
Vehicle (e.g., corn oil, 0.5% CMC in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
-
Preparation of Dosing Solution: a. Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (mg/kg). b. Weigh the this compound accurately and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of the chosen vehicle to achieve the final desired concentration. d. Vortex the tube vigorously until the compound is fully dissolved or a homogenous suspension is formed. If necessary, gentle warming can be applied. Prepare fresh on each day of dosing.
-
Oral Administration Procedure: a. Weigh each mouse to determine the exact volume of the dosing solution to be administered. b. Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. c. Attach the gavage needle to the syringe filled with the dosing solution. d. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. e. Slowly administer the calculated volume of the solution. f. Withdraw the gavage needle gently. g. Monitor the mouse for a few minutes to ensure there are no signs of distress or regurgitation.
Visualizations
Caption: Workflow for a typical in vivo study using this compound in mice.
Caption: Key signaling pathways affected by Gossypol, leading to apoptosis and autophagy.
References
Overcoming Gossypol Acetic Acid solubility issues in aqueous solutions
Welcome to the Technical Support Center for Gossypol Acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is the acetic acid solvate of gossypol, a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species).[1][2] Like many complex natural products, it is highly lipophilic, making it poorly soluble in aqueous solutions such as cell culture media and buffers.[3][4] This low aqueous solubility can lead to experimental challenges, including compound precipitation, inaccurate dosing, and consequently, unreliable and irreproducible results.[5]
Q2: In which solvents is this compound soluble?
This compound is insoluble in water but soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
This is a common issue that occurs when the concentration of the organic solvent (DMSO) is significantly diluted in the aqueous buffer, causing the poorly soluble compound to crash out of solution. Please refer to the Troubleshooting Guide below for detailed solutions.
Q4: How should I store my this compound stock solution?
It is recommended to store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. To avoid repeated freeze-thaw cycles, which can lead to precipitation over time, it is best to aliquot the stock solution into smaller, single-use volumes. An inert gas can also be used to purge the solvent before preparing the stock solution to enhance stability.
Q5: Is there a maximum recommended final concentration of DMSO in cell-based assays?
Yes, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, as higher concentrations can be toxic to cells. It is crucial to determine the specific tolerance of your cell line to DMSO in a preliminary experiment.
Q6: Can I use pH adjustment to improve the solubility of this compound in my experiments?
While adjusting the pH can be a useful technique for some compounds, it is important to ensure that the final pH of your experimental medium remains within the required physiological range, especially for cell-based assays (typically pH 7.2-7.4). Drastic changes in pH can negatively impact cellular health and the stability of other components in the medium.
Troubleshooting Guide
Issue 1: Precipitation upon Dilution in Aqueous Media
Symptom: A fine precipitate or cloudiness appears immediately or over time after diluting the DMSO stock solution of this compound into cell culture medium or an aqueous buffer.
Cause: The high concentration of the compound in the DMSO stock is no longer soluble when the percentage of the organic solvent is drastically reduced upon dilution in the aqueous medium.
Solutions:
-
Optimize the Final DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as high as your experiment tolerates (up to 0.5% for most cell lines) to help maintain solubility.
-
Use a Co-solvent: In some cases, a combination of solvents can improve solubility. For instance, preparing the stock in a mixture of DMSO and another water-miscible solvent like ethanol might be beneficial.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can sometimes prevent the compound from precipitating.
-
Pre-warm the Aqueous Medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Immediate Mixing: Vortex or gently pipette the solution immediately after adding the stock solution to ensure rapid and uniform dispersion.
Issue 2: High Variability in Experimental Results
Symptom: Inconsistent or non-reproducible data from assays involving this compound.
Cause: Poor solubility can lead to inconsistent concentrations of the active compound across different wells or samples, resulting in variable biological effects.
Solutions:
-
Visual Inspection: Before starting your experiment, visually inspect the diluted compound in the assay medium for any signs of precipitation.
-
Centrifugation: For non-adherent cell-based assays or biochemical assays, you can centrifuge the plate or tubes after adding the compound and check for a pellet. The supernatant will contain the soluble fraction.
-
Solubility Assessment: Conduct a preliminary experiment to determine the approximate solubility of this compound in your specific assay medium. This can be done by preparing a dilution series and visually or spectrophotometrically assessing for precipitation.
Data Presentation: Solubility of Gossypol and its Acetic Acid Solvate
| Solvent | Compound | Concentration | Temperature | Reference |
| Dimethyl Sulfoxide (DMSO) | Gossypol | ~16.7 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | This compound | 25 mg/mL (requires sonication) | Not Specified | |
| Ethanol | Gossypol | ~14.3 mg/mL | Not Specified | |
| Ethanol | This compound | Varies with temperature | 288.15 K - 315.15 K | |
| Dimethylformamide (DMF) | Gossypol | ~20 mg/mL | Not Specified | |
| 1:1 DMF:PBS (pH 7.2) | Gossypol | ~0.5 mg/mL | Not Specified | |
| Isopropyl Alcohol | This compound | Varies with temperature | 288.15 K - 315.15 K | |
| Ethyl Acetate | This compound | Varies with temperature | 288.15 K - 315.15 K | |
| 60% Aqueous Acetone | Gossypol | 1.165 g/mL | 40 °C | |
| 70% Aqueous Acetone | Gossypol | 9.505 g/mL | 40 °C | |
| 80% Aqueous Acetone | Gossypol | 12.155 g/mL | 40 °C | |
| Water | This compound | < 0.1 mg/mL (insoluble) | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Dissolving the Compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Confirmation: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes how to dilute the DMSO stock solution into your cell culture medium.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your culture medium. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).
-
Dilution: Add the calculated volume of the this compound stock solution directly to the pre-warmed medium.
-
Immediate Mixing: Immediately after adding the stock solution, mix thoroughly by gentle vortexing or by pipetting up and down.
-
Application to Cells: Add the final working solution to your cell cultures promptly.
Protocol 3: Solubilization using Cyclodextrins (Conceptual)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is an advanced technique that may require optimization.
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to solubilize poorly soluble drugs.
-
Molar Ratio: Determine an appropriate molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2). A 1:2 stoichiometry has been reported for the gossypol:beta-cyclodextrin complex.
-
Complexation:
-
Dissolve the cyclodextrin in the aqueous buffer or medium.
-
Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to equilibrate, which may take several hours.
-
-
Removal of Organic Solvent (if necessary): If an organic solvent was used, it may need to be removed by evaporation under reduced pressure.
-
Sterilization: Sterilize the final solution by filtration through a 0.22 µm filter.
Visualizations
Signaling Pathway: Gossypol as a Bcl-2 Inhibitor
References
Technical Support Center: Gossypol Acetic Acid Dose-Escalation Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals designing and conducting dose-escalation studies with Gossypol Acetic Acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a standard dose-escalation study design for an oral agent like this compound?
A1: A common approach for oral anticancer agents is the "3+3" dose-escalation design.[1][2][3][4] This design involves enrolling cohorts of three patients at escalating dose levels. The decision to escalate to the next dose level is based on the number of patients experiencing a Dose-Limiting Toxicity (DLT) within the first cycle of treatment. If no DLTs are observed in the initial cohort of three, the next cohort is enrolled at the subsequent, higher dose level. Should one of the three patients experience a DLT, an additional three patients are enrolled at the same dose level. The Maximum Tolerated Dose (MTD) is typically defined as the dose level below the one at which two or more patients in a cohort of three to six experience a DLT.[2]
Q2: What are the typical starting doses and dose escalation increments for this compound in a Phase I trial?
A2: Based on clinical trial data, a starting dose of 10 mg to 20 mg of this compound (or its active enantiomer, AT-101) administered daily is common. Dose escalation can proceed in increments of 10 mg to 20 mg in subsequent cohorts. Some studies have explored doses up to 180 mg per day. The choice of starting dose should be justified by preclinical toxicology data.
Q3: What are the expected Dose-Limiting Toxicities (DLTs) for this compound?
A3: The primary DLTs for this compound are typically non-hematologic. Based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0, DLTs for gossypol are often defined as Grade 3 or 4 non-hematologic toxicities. Key toxicities to monitor closely include:
-
Hypokalemia: A serum potassium level of <3.0 mmol/L (Grade 2) may be considered a DLT, and a level of <2.5 mmol/L (Grade 3) would certainly be a DLT.
-
Elevated Liver Enzymes: A Grade 3 or greater elevation in Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) (>5.0 - 20.0 x the Upper Limit of Normal [ULN] if baseline was normal) is a common DLT.
-
Gastrointestinal Toxicities: Severe nausea, vomiting, or diarrhea (Grade 3 or 4) that is not adequately controlled with supportive care.
-
Fatigue: Grade 3 fatigue (severe, limiting self-care activities of daily living).
Q4: A patient in the 30mg cohort has a serum potassium of 3.2 mmol/L (Grade 1 Hypokalemia). What is the recommended course of action?
A4: For mild, asymptomatic hypokalemia (Grade 1), oral potassium supplementation is typically sufficient. The patient should be closely monitored with repeat serum potassium measurements. It is also crucial to assess magnesium levels, as hypomagnesemia can exacerbate hypokalemia and hinder its correction. Dose interruption of this compound is generally not required for Grade 1 hypokalemia.
Q5: What is the appropriate action for a Grade 2 ALT elevation in a patient on this compound?
A5: For a Grade 2 ALT elevation (>3.0 - 5.0 x ULN if baseline was normal), more frequent monitoring of liver function tests (e.g., every 2-3 days) is recommended to assess the trend. Depending on the study protocol, a temporary interruption of this compound may be warranted until the ALT level returns to Grade 1 or baseline. If the elevation persists or worsens, a dose reduction for subsequent cycles should be considered.
Q6: How should I manage a patient who develops Grade 3 nausea?
A6: Grade 3 nausea (inability to eat or drink, requiring IV fluids) is a serious adverse event and should be managed proactively. Aggressive antiemetic therapy should be initiated. The study drug should be held until the nausea resolves to Grade 1 or less. For subsequent cycles, a dose reduction of this compound should be considered, and prophylactic antiemetics should be administered.
Data Presentation
Table 1: Dose Levels and Associated Adverse Events of this compound in Clinical Trials
| Dose Level (daily) | Common Adverse Events (Grade 1-2) | Dose-Limiting Toxicities (Grade 3-4) | Reference |
| 10 mg - 20 mg | Nausea, fatigue, diarrhea | Hypokalemia (in some patients) | |
| 30 mg - 50 mg | Nausea, emesis, dysgeusia, fatigue, diarrhea | Dermatologic toxicity, small intestinal obstruction | |
| 60 mg | Not specified | Dose-limiting elevations in liver enzymes | |
| > 60 mg | Not well tolerated | Increased incidence of severe adverse events |
Experimental Protocols
Protocol for Monitoring and Management of Hypokalemia
-
Baseline Assessment: Measure serum potassium and magnesium levels at baseline before initiating treatment with this compound.
-
Routine Monitoring: Monitor serum potassium and magnesium levels at least weekly during the first cycle of treatment, and then at the beginning of each subsequent cycle. More frequent monitoring is required if the patient develops any grade of hypokalemia.
-
Management of Hypokalemia:
-
Grade 1 (3.0 - <3.5 mmol/L): Initiate oral potassium chloride supplementation (e.g., 20-40 mEq daily in divided doses). Monitor serum potassium twice weekly until stable.
-
Grade 2 (2.5 - <3.0 mmol/L): Increase oral potassium chloride supplementation (e.g., 40-80 mEq daily in divided doses). Consider holding this compound if potassium levels do not improve with supplementation. Monitor serum potassium daily until Grade 1 or baseline.
-
Grade 3 (<2.5 mmol/L): This is a DLT. Discontinue this compound. Intravenous potassium replacement is required with continuous cardiac monitoring.
-
-
Magnesium Correction: If hypomagnesemia is present, correct it with oral or intravenous magnesium supplementation as clinically indicated.
Protocol for Monitoring Liver Function
-
Baseline Assessment: Perform a baseline liver function panel including ALT, AST, alkaline phosphatase, and total bilirubin.
-
Routine Monitoring: Repeat the liver function panel at least every two weeks during the first two cycles of treatment, and then at the beginning of each subsequent cycle.
-
Management of Elevated Transaminases:
-
Grade 1 (>ULN - 3.0 x ULN): Continue treatment with increased monitoring (weekly).
-
Grade 2 (>3.0 - 5.0 x ULN): Hold this compound. Monitor liver function every 2-3 days. Once values return to Grade 1 or baseline, treatment may be re-initiated at the same or a reduced dose level.
-
Grade 3 (>5.0 - 20.0 x ULN): This is a DLT. Discontinue this compound. Investigate for other causes of liver injury.
-
Protocol for Pharmacokinetic Analysis of Gossypol in Human Plasma
This protocol is based on a validated HPLC-UV method.
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes at pre-specified time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing:
-
Immediately after collection, add an antioxidant such as glutathione to the blood sample to prevent gossypol degradation.
-
Centrifuge the blood sample to separate the plasma.
-
Store the plasma samples at -70°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw plasma samples on ice.
-
Use an acetonitrile deproteinization method for sample preparation.
-
Add an internal standard, such as a stable Schiff's base derivative of gossypol (e.g., R-(-)-gossypol-diamino-propanol), to the plasma sample.
-
-
HPLC Analysis:
-
Column: Zorbax Eclipse XDB C18 column (or equivalent).
-
Mobile Phase: A mixture of 10 mmol/L KH2PO4 (pH=3.0) and acetonitrile (20:80).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Quantification: Determine the concentration of gossypol in the plasma samples by comparing the peak area of gossypol to that of the internal standard against a standard curve.
Mandatory Visualization
Caption: A typical "3+3" dose-escalation study workflow.
Caption: Gossypol's inhibition of Bcl-2 family proteins to induce apoptosis.
Caption: Gossypol's modulation of MAPK and PI3K/Akt signaling pathways.
References
- 1. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
Determining the effective concentration of Gossypol Acetic Acid in vitro
Welcome to the technical support center for the use of Gossypol Acetic Acid in in-vitro research. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to assist researchers, scientists, and drug development professionals in determining its effective concentration and understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound (GAA) is the more stable medicinal form of Gossypol, a natural polyphenolic compound derived from the cotton plant.[1] Its primary anticancer mechanism involves inducing apoptosis (programmed cell death) by inhibiting the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[2][3][4] It acts as a BH3 mimetic, disrupting the function of these proteins and triggering the mitochondrial pathway of apoptosis.[2] Other reported mechanisms include the induction of cell cycle arrest, modulation of autophagy, and activation of p53.
Q2: What is a typical starting concentration range for in vitro experiments?
A2: The effective concentration of this compound is highly dependent on the cell line and the duration of exposure. A sensible starting range for initial screening is between 1 µM and 50 µM. For many cancer cell lines, IC50 values (the concentration required to inhibit 50% of cell growth) are often found in the low micromolar range, typically between 1 µM and 20 µM.
Q3: How do I dissolve and store this compound?
A3: this compound is soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the stock solution should be diluted to the final desired concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: The compound is not showing the expected cytotoxicity in my cell line. What could be wrong?
A4: Please see the troubleshooting guide below for a systematic approach to this issue. Common reasons include cell line resistance, insufficient incubation time, compound degradation, or suboptimal experimental conditions. The sensitivity of cancer cells can vary significantly. For example, while many prostate cancer cell lines have an IC50 between 3-5 µM, some colon cancer cells require much higher concentrations or longer exposure times to see a significant effect.
Q5: Can this compound induce effects other than apoptosis?
A5: Yes. Depending on the concentration and cell type, this compound can induce other cellular responses. At concentrations below 10 µM in A549 lung cancer cells, it has been shown to trigger caspase-independent cell death by modulating autophagy. It can also induce G1 phase cell cycle arrest in gastric cancer cells. Therefore, it is important to assess multiple endpoints beyond apoptosis.
Data Presentation: Effective Concentrations
The following tables summarize the reported effective concentrations and IC50 values of Gossypol and this compound across various cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Assay |
| LAPC4, PC3, DU145 | Prostate Cancer | 3 - 5 | Not Specified | Viability Assay |
| Various | Lymphoproliferative Malignancies | 1.2 - 7.4 | Not Specified | Viability Assay |
| 4T1 | Mouse Breast Cancer | 18.78 | 72 hours | MTT Assay |
| Rat Enzymes | N/A | 0.52 (3α-HSD) | Not Specified | Enzyme Inhibition |
| Rat Enzymes | N/A | 3.33 (5α-reductase 1) | Not Specified | Enzyme Inhibition |
Data sourced from multiple studies.
Table 2: Experimentally Determined Effective Concentrations
| Cell Line | Cancer Type | Concentration (µM) | Observed Effect | Exposure Time |
| RAW264.7 | Macrophage | 25 - 35 | Apoptosis Induction | 24 hours |
| H1975 | Non-Small Cell Lung Cancer | up to 20 | Proliferation Inhibition, Apoptosis | 24 hours |
| SGC-7901, MGC-803 | Gastric Cancer | 10 | Proliferation Inhibition, G1 Arrest, Apoptosis | 12-24 hours |
| A549 | Lung Cancer | < 10 | Autophagy-mediated Cell Death | Not Specified |
| HCT-116, HT-29 | Colorectal Cancer | 5 - 50 | Time & Dose-dependent Viability Reduction | 48-96 hours |
| HepG2, Hep3B | Hepatocellular Carcinoma | 5 - 50 | Time & Dose-dependent Viability Reduction | 48-96 hours |
Data sourced from multiple studies.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted from methodologies used in studies on RAW264.7 and COLO 225 cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well (optimize for your cell line) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol is based on standard procedures for apoptosis analysis via flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Caption: General workflow for determining the effective concentration of this compound.
Caption: Gossypol's primary mechanism: Induction of the mitochondrial apoptosis pathway.
Troubleshooting Guide
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Gossypol in Research: A Technical Guide to Stability and Experimentation
Technical Support Center
For researchers, scientists, and drug development professionals utilizing gossypol, understanding the nuances between its free form and its acetic acid salt is critical for experimental success. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when working with these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between free gossypol and gossypol acetic acid?
A1: this compound is a crystalline complex of gossypol and acetic acid. This form is often how gossypol is commercially supplied due to its improved stability as a solid. Free gossypol is the active polyphenolic compound, which is typically generated from the acetic acid salt prior to experimental use. While this compound is more stable for storage, free gossypol is often required for biological activity, but it is less stable in solution.
Q2: Which form of gossypol should I use for my experiments?
A2: The choice depends on your experimental design. This compound is a convenient and stable starting material for preparing stock solutions. However, for many biological assays, it is crucial to use free gossypol to avoid any potential confounding effects of acetic acid and to ensure accurate molar concentration calculations of the active compound.
Q3: How do I prepare free gossypol from this compound?
A3: A common method involves dissolving this compound in an organic solvent, such as diethyl ether, and then washing the solution with water to remove the acetic acid. The ether is subsequently evaporated to yield free gossypol. Another described method is to boil the gossypol-acetic acid with water for 15 minutes, after which the solid free gossypol can be filtered and dried.[1]
Q4: What is the best solvent for preparing gossypol stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of gossypol for in vitro experiments. For other applications, gossypol is soluble in acetone, ethanol, and chloroform.[2] It is crucial to use anhydrous solvents, as moisture can reduce solubility and stability.
Q5: How stable are gossypol solutions?
A5: The stability of gossypol in solution is a significant concern. Free gossypol is known to be unstable in various solvents and in plasma at room temperature, with degradation observed within 24 hours. A standard solution of gossypol in a mixture of acetone, water, and glacial acetic acid is reported to be stable for 24 hours when protected from light.[3] Stock solutions of R-(-)-gossypol acetic acid in acetonitrile have been found to be stable for up to 3 months when stored at -70°C. For cell culture experiments, it is advisable to prepare fresh dilutions from a concentrated stock solution for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution (e.g., in DMSO) | - Concentration exceeds solubility limit.- Introduction of water/moisture.- Repeated freeze-thaw cycles. | - Prepare a less concentrated stock solution.- Use anhydrous DMSO and store with desiccant.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Gentle warming and sonication can help redissolve precipitates. |
| Precipitation upon Dilution into Aqueous Buffer or Cell Culture Media | - Low aqueous solubility of gossypol.- Rapid change in solvent polarity.- Interaction with media components (e.g., salts, proteins). | - Perform a stepwise dilution: first dilute the stock into a small volume of serum-free media or PBS, mix well, and then add to the final volume.- For cell culture, diluting into media containing serum may help stabilize the compound due to protein binding.[4]- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to minimize toxicity and precipitation. |
| Inconsistent Experimental Results | - Degradation of gossypol in working solutions.- Binding of gossypol to serum proteins in cell culture media, reducing its effective concentration.- Photodegradation. | - Prepare fresh working solutions immediately before each experiment.- When using serum-containing media, be aware that the effective concentration of free gossypol may be lower than the nominal concentration. Consider using serum-free media or calibrating the effective dose.- Protect gossypol solutions from light. |
| Color Change of Solution (e.g., darkening) | - Oxidation or degradation of gossypol. | - Discard the solution and prepare a fresh one.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. |
Quantitative Data Summary
Table 1: Solubility of Gossypol in Various Solvents
| Solvent | Solubility | Reference |
| Benzene | 0.5% | |
| Petroleum Ether | 0.06% | |
| Aqueous Acetone (60%) at 40°C | 1.165 g/mL | |
| Aqueous Acetone (70%) at 40°C | 9.505 g/mL | |
| Aqueous Acetone (80%) at 40°C | 12.155 g/mL | |
| Aqueous Acetone (97.62%) at 40°C | g/mL (data incomplete in source) |
Note: The original source for aqueous acetone solubility data appears to have a typographical error in the units. The data is presented as reported.
Table 2: Stability of Gossypol Under Various Conditions
| Compound Form | Condition | Stability | Reference |
| Gossypol (from this compound) | In acetone/water/glacial acetic acid solution, protected from light | Stable for 24 hours | |
| R-(-)-Gossypol Acetic Acid | Stock solution in acetonitrile at -70°C | Stable for 3 months | |
| Free Gossypol | In plasma at room temperature | Significant degradation within 24 hours | |
| Free Gossypol | In vitro fermentation with rumen microbes | 67-86% degradation within 6 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (M.W. 578.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.79 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved.
-
If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Free Gossypol from this compound
Materials:
-
This compound
-
Diethyl ether (peroxide-free)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator or nitrogen stream
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel and shake gently to mix.
-
Allow the layers to separate. The ether layer contains the gossypol, and the aqueous layer contains the acetic acid.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step with deionized water two more times.
-
Collect the ether layer containing the free gossypol.
-
Remove the diethyl ether using a rotary evaporator or by gently blowing a stream of nitrogen over the solution.
-
The resulting solid is free gossypol. Store in a tightly sealed container, protected from light, at a low temperature.
Protocol 3: General Protocol for a Cell-Based Cytotoxicity Assay
Materials:
-
10 mM this compound or Free Gossypol stock solution in DMSO
-
Complete cell culture medium (with or without serum, as required by the experiment)
-
Cells of interest
-
96-well cell culture plates
-
MTT or other viability assay reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the gossypol stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, perform a stepwise dilution to avoid precipitation.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest gossypol concentration group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of gossypol or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess cell viability using a standard method like the MTT assay.
-
Measure the absorbance according to the assay protocol and calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Workflow for preparing gossypol solutions and conducting cell-based assays.
Caption: Troubleshooting guide for gossypol precipitation in experimental solutions.
References
Technical Support Center: Enhancing the Bioavailability of Gossypol Acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of Gossypol Acetic Acid. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and in-depth experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound inherently low?
A1: this compound exhibits low oral bioavailability primarily due to its poor solubility in water. This characteristic limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main approaches focus on improving its solubility and dissolution rate. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can increase its surface area and solubility.
-
Liposomal formulations: Liposomes can encapsulate the drug, protecting it from degradation and facilitating its absorption.
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.
-
Phospholipid complexes: Forming a complex with phospholipids can improve the lipophilicity and membrane permeability of gossypol.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, increasing the solubilization and absorption of the drug.
Q3: Which formulation has shown the most promise for bioavailability enhancement?
A3: While comparative in-vivo data for all formulations of this compound is not extensively available in a single study, nanoparticle and liposomal formulations have demonstrated significant potential in preclinical studies by increasing the drug's solubility and cellular uptake. The optimal choice of formulation often depends on the specific therapeutic application and desired release profile.
Q4: What are the key considerations when selecting a bioavailability enhancement method?
A4: Key factors to consider include the desired pharmacokinetic profile, the stability of the formulation, the scalability of the manufacturing process, and potential toxicity of the excipients used.
Q5: How does Gossypol exert its therapeutic effects, for instance, in cancer?
A5: Gossypol can induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. One of the primary mechanisms involves its interaction with the Bcl-2 family of proteins. Gossypol can inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of pro-apoptotic proteins and subsequent cell death.[1][2][3]
Troubleshooting Guides
Nanoparticle Formulation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low drug encapsulation efficiency | Poor solubility of gossypol in the chosen organic solvent. | 1. Screen different organic solvents for higher gossypol solubility. 2. Optimize the drug-to-polymer ratio. 3. Adjust the stirring speed or sonication parameters during emulsification. |
| Large particle size or wide size distribution | Inefficient emulsification. Aggregation of nanoparticles. | 1. Increase the energy input during homogenization (higher speed or longer time). 2. Optimize the concentration of the stabilizer/surfactant. 3. Filter the nanoparticle suspension through a syringe filter to remove larger particles. |
| Instability of the nanoparticle suspension (aggregation over time) | Insufficient surface charge or steric hindrance. | 1. Select a stabilizer that provides a higher zeta potential. 2. Incorporate a cryoprotectant (e.g., trehalose) before lyophilization for long-term storage. |
Liposomal Formulation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency | Gossypol leakage during preparation. Insufficient drug-to-lipid ratio. | 1. Optimize the lipid composition to enhance drug retention. 2. Use a remote loading method if applicable. 3. Adjust the hydration temperature and time. |
| Liposome aggregation | Low zeta potential. Inappropriate storage conditions. | 1. Incorporate charged lipids (e.g., DSPE-PEG) into the formulation. 2. Store liposomes at 4°C and avoid freezing. |
| Variability in particle size | Inconsistent extrusion process. | 1. Ensure the extruder is assembled correctly and the membrane is intact. 2. Perform multiple extrusion cycles (e.g., 10-15 times) for a uniform size distribution. |
Solid Dispersion
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Drug recrystallization during storage | The drug is not molecularly dispersed; formation of a supersaturated system. | 1. Increase the polymer-to-drug ratio. 2. Select a polymer with strong interactions (e.g., hydrogen bonding) with gossypol. 3. Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. |
| Poor dissolution enhancement | Incomplete amorphization of the drug. Inappropriate polymer selection. | 1. Confirm the amorphous state using techniques like XRD or DSC. 2. Screen for polymers that provide the best solubilization effect for gossypol. |
| Phase separation | Immiscibility between the drug and the polymer at the prepared ratio. | 1. Conduct miscibility studies (e.g., using differential scanning calorimetry) to determine the optimal drug-polymer ratio. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Gossypol Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Gossypol (Oral Suspension) | 10 | 0.45 ± 0.08 | 4.0 | 4.8 ± 1.2 | 100 | [1] |
| Gossypol Nanoparticles | 10 | Data not available | Data not available | Data not available | Data not available | |
| Gossypol Liposomes | 10 | Data not available | Data not available | Data not available | Data not available | |
| Gossypol Solid Dispersion | 10 | Data not available | Data not available | Data not available | Data not available |
Note: Direct comparative in-vivo pharmacokinetic data for different enhanced formulations of this compound is limited. The table is presented as a template for researchers to populate with their experimental data.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles
This protocol describes the preparation of gossypol-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring at high speed (e.g., 10,000 rpm) using a homogenizer. Continue homogenization for 5-10 minutes to form a fine o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours under a fume hood to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and lyophilize.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method for evaluating the in vitro release of this compound from a nanoparticle formulation using a dialysis method.
Materials:
-
Gossypol-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4) containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Sample Preparation: Disperse a known amount of gossypol-loaded nanoparticles in a specific volume of the release medium.
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal it.
-
Release Study: Place the dialysis bag in a larger container with a known volume of the release medium. Maintain the setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.[4]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Signaling Pathway of Gossypol-Induced Apoptosis
Gossypol induces apoptosis by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This prevents them from sequestering the pro-apoptotic proteins Bak and Bax. Unbound Bak and Bax can then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in cell death.
Caption: Gossypol-induced apoptotic signaling pathway.
Experimental Workflow for Nanoparticle Preparation and Characterization
This workflow outlines the key steps involved in the synthesis and evaluation of this compound-loaded nanoparticles.
Caption: Workflow for nanoparticle synthesis and characterization.
Logical Relationship of Bioavailability Enhancement Strategies
This diagram illustrates the hierarchical relationship of different formulation strategies aimed at improving the bioavailability of poorly soluble drugs like this compound.
Caption: Strategies to enhance gossypol bioavailability.
References
Validation & Comparative
In Vivo Validation of Gossypol Acetic Acid's Anticancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of Gossypol Acetic Acid (also known as AT-101), a pan-Bcl-2 family inhibitor. The data presented here is compiled from various preclinical studies to offer a comprehensive overview of its efficacy, alongside that of other relevant Bcl-2 inhibitors. This guide is intended to aid researchers in evaluating the potential of this compound for further drug development.
Mechanism of Action: Inducing Apoptosis through Bcl-2 Inhibition
This compound functions as a BH3 mimetic, targeting the BH3-binding groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1.[1] By inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[2][3] The SAPK/JNK signaling pathway has also been implicated in AT-101-induced apoptosis.[4]
References
- 1. Lapatinib and obatoclax kill tumor cells through blockade of ERBB1/3/4 and through inhibition of BCL-XL and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins like Bcl-2, Bcl-xL, and Bcl-w allows cancer cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance. This guide provides a detailed, data-driven comparison of two prominent Bcl-2 family inhibitors: Gossypol Acetic Acid, a natural product derivative, and Navitoclax (ABT-263), a rationally designed BH3 mimetic.
Mechanism of Action: Targeting the Core of Apoptosis
Both this compound and Navitoclax function as BH3 mimetics. They competitively bind to the BH3 groove of anti-apoptotic Bcl-2 proteins, thereby displacing pro-apoptotic "BH3-only" proteins like Bim. This liberation of pro-apoptotic effectors, such as Bax and Bak, leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol initiates a caspase cascade, culminating in apoptosis.[1]
This compound is a naturally occurring polyphenolic compound derived from the cotton plant.[2] It has been identified as a small molecule inhibitor of Bcl-2 and Bcl-xL.[2] Studies have shown that gossypol's pro-apoptotic activity is associated with the activation of the mitochondrial signaling pathway, leading to the activation of caspase-9 and caspase-3.[2]
Navitoclax (ABT-263) is an orally bioavailable small molecule that was developed as a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[3] It was designed to mimic the BH3 domain of the pro-apoptotic protein BAD. A primary limitation of Navitoclax is its on-target toxicity, specifically thrombocytopenia, which is a direct consequence of Bcl-xL inhibition.
Comparative Performance: A Data-Driven Overview
The following tables summarize the available quantitative data for this compound and Navitoclax. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Comparative Binding Affinities (Ki) for Bcl-2 Family Proteins
| Compound | Bcl-2 (Ki, µM) | Bcl-xL (Ki, µM) | Bcl-w (Ki, µM) | Mcl-1 (Ki, µM) | A1 (Ki, µM) | Reference |
| Gossypol | 0.28 | 3.03 | 1.40 | 1.75 | >10 | |
| Navitoclax (ABT-263) | <0.001 | <0.0005 | <0.001 | 0.55 | 0.34 |
Note: The Ki values for Gossypol and Navitoclax are from a compilation citing different primary sources, and thus, experimental conditions may have varied.
Table 2: Comparative Efficacy (IC50) in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U266 | Multiple Myeloma | 2.4 (48h) | |
| This compound | Wus1 | Multiple Myeloma | 2.2 (48h) | |
| (-)-Gossypol | HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Varies | |
| Racemic Gossypol | SK-mel-19 | Melanoma | 23-46 | |
| Racemic Gossypol | H69 | Small Cell Lung Cancer | 23-46 | |
| Navitoclax | A549 | Non-small Cell Lung Cancer | >13 | |
| Navitoclax | NCI-H460 | Non-small Cell Lung Cancer | >13 |
Note: IC50 values are highly dependent on the specific cell line and the duration of the assay.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the core signaling pathway and a general experimental workflow for evaluating these inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
This compound and Navitoclax
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or Navitoclax and incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound or Navitoclax for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the inhibitors as described for the viability assay.
-
After the incubation period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gently shaking the plate for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Conclusion
Both this compound and Navitoclax are potent inducers of apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins. Navitoclax exhibits high affinity for Bcl-2, Bcl-xL, and Bcl-w, but its clinical utility can be limited by thrombocytopenia due to Bcl-xL inhibition. This compound also targets Bcl-2 and Bcl-xL, and has demonstrated efficacy in various cancer cell lines.
The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type and its specific dependencies on Bcl-2 family members. For instance, in tumors that are highly dependent on Bcl-xL for survival, the potent inhibition by Navitoclax may be advantageous, provided the associated toxicity can be managed. Conversely, this compound may offer a different therapeutic window and could be particularly interesting in overcoming resistance to other Bcl-2 inhibitors.
Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potency, selectivity, and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
A Comparative Analysis of Gossypol Acetic Acid and Other Male Contraceptive Agents
Introduction: The development of safe, effective, and reversible male contraceptives is a significant unmet need in global health.[1] For decades, the options for men have been limited to condoms and vasectomy.[2][3] Research has explored various avenues, leading to the development of both hormonal and non-hormonal agents. Among the earliest non-hormonal candidates was Gossypol, a natural compound derived from the cotton plant.[4][5] Despite demonstrating high contraceptive efficacy, its development was halted due to significant safety concerns. This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profile of Gossypol Acetic Acid against contemporary hormonal and emerging non-hormonal male contraceptive agents, supported by experimental data for an audience of researchers and drug development professionals.
This compound: A Potent but Problematic Agent
Gossypol is a polyphenolic compound extracted from the seeds, stem, and roots of the cotton plant (Gossypium sp.). It gained attention in the 1970s following epidemiological studies in China that linked the use of crude cottonseed oil for cooking to widespread male infertility.
Mechanism of Action
Gossypol functions as a non-steroidal compound that directly targets sperm production (spermatogenesis) and motility without affecting libido or sex hormone levels. Its primary mechanisms involve the inhibition of essential sperm-specific enzymes, particularly lactate dehydrogenase-X (LDH-X), which is crucial for energy metabolism in sperm and spermatogenic cells. Furthermore, gossypol disrupts mitochondrial function by uncoupling oxidative phosphorylation, which reduces ATP production and severely damages sperm, leading to immotility and structural defects.
Efficacy and Experimental Data
Clinical trials conducted in China demonstrated high efficacy rates for gossypol.
Table 1: Clinical Efficacy of this compound
| Parameter | Result | Source |
|---|---|---|
| Contraceptive Efficacy | >90% | |
| Dosage Regimen | Loading Phase: 20 mg/day for 60-75 daysMaintenance Phase: 50 mg/week | |
| Sperm Suppression | 61% of men achieved sperm counts <4 million/mL31% of men achieved azoospermia |
| Pregnancies Reported | None among the wives of volunteers in the study | |
Safety and Reversibility Concerns
The primary reasons for the cessation of gossypol's development were its significant side effects and the unpredictable nature of its reversibility.
Table 2: Key Safety and Reversibility Issues of Gossypol
| Issue | Description | Incidence | Source |
|---|---|---|---|
| Irreversible Infertility | Failure to recover normal sperm counts after discontinuation. Risk increases with longer treatment duration and higher total dose. | ~20-25% of subjects | |
| Hypokalemia | A significant drop in serum potassium levels, which can lead to fatigue, muscle weakness, and potentially paralysis. This side effect is thought to be due to gossypol's nephrotoxicity. | Incidence varies; a statistically significant trend was observed during the maintenance phase. |
| Other Side Effects | Fatigue, decreased libido, and appetite changes were reported, but rates did not differ significantly from placebo. | Not statistically significant vs. placebo | |
Experimental Protocol: Gossypol Efficacy Trial
A representative protocol is derived from a double-blind, randomized, controlled study.
-
Subject Recruitment: Healthy male volunteers (n=75) with proven fertility were enrolled. A control group (n=77) received a placebo.
-
Loading Phase: The treatment group received 20 mg of gossypol daily for approximately 14.5 months.
-
Maintenance Phase: Following the loading phase, a maintenance dose was administered (e.g., 50 mg/week).
-
Monitoring: Semen analysis was performed regularly to assess sperm count, motility, and morphology. Serum potassium levels, blood pressure, and other safety markers were monitored throughout the study.
-
Primary Endpoints: The primary efficacy endpoint was the reduction of sperm count to infertile levels (e.g., <4 million/mL). Safety endpoints included the incidence of hypokalemia and other adverse events.
Hormonal Male Contraceptive Agents
Modern research has largely focused on hormonal methods that suppress sperm production by manipulating the hypothalamic-pituitary-gonadal (HPG) axis. These typically involve a combination of a progestin to suppress gonadotropins and an androgen (testosterone) to maintain normal physiological functions, including libido.
Mechanism of Action
Exogenous progestins and androgens exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH). The reduction in LH and FSH levels leads to a sharp decrease in intratesticular testosterone and disrupts the hormonal signals required for spermatogenesis.
Efficacy and Experimental Data
Numerous clinical trials have demonstrated the high efficacy of hormonal methods, including gels, injectables, and oral pills.
Table 3: Clinical Efficacy of Representative Hormonal Agents
| Agent / Method | Efficacy Rate | Time to Suppression | Key Findings | Source |
|---|---|---|---|---|
| Injectable Progestin + Testosterone | ~96% effective (1.57 pregnancies per 100 users) | Median 24 weeks to ≤1 million sperm/mL | Effective but trial halted early due to side effects like mood disorders and acne. | |
| Segesterone Acetate (Nestorone®) + Testosterone Gel | Phase 2b trial ongoing. Suppression to ≤1 million sperm/mL in 86% of men by week 15. | Median <8 weeks | Faster onset of sperm suppression compared to injectable methods. |
| General Hormonal Methods | Pearl Index: 0-2.3 pregnancies/100 person-years (at <1 million sperm/mL threshold) | 9-15 weeks | Efficacy is comparable to female hormonal methods. | |
Safety and Reversibility
Hormonal methods are designed to be fully reversible. Side effects are generally mild to moderate but have been a hurdle in development.
Table 4: Safety and Reversibility of Hormonal Agents
| Parameter | Description | Source |
|---|---|---|
| Reversibility | Spermatogenesis is fully reversible upon cessation of treatment. | |
| Common Side Effects | Acne, injection site pain, increased libido, mood changes, weight gain, slight suppression of HDL cholesterol. |
| Development Status | Several agents are in Phase II and III clinical trials, including NES/T gel, DMAU, and 11β-MNTDC. | |
Experimental Protocol: NES/T Transdermal Gel Trial
The protocol for the ongoing Phase 2b trial of Nestorone®/Testosterone gel serves as a current example.
-
Subject Recruitment: Healthy men (n=222) and their female partners are enrolled in the study.
-
Treatment Phase: Participants apply a transdermal gel containing 8 mg of segesterone acetate and 74 mg of testosterone to their shoulder blades once daily.
-
Suppression Monitoring: Semen analysis is conducted every 4 weeks to monitor the decline in sperm concentration.
-
Efficacy Phase: Once the sperm count is confirmed to be ≤1 million/mL, couples rely on the gel as the sole method of contraception.
-
Endpoints: The primary endpoint is the time to effective sperm suppression. Secondary endpoints include contraceptive efficacy (pregnancy rate) and the incidence of adverse events.
Emerging Non-Hormonal Male Contraceptive Agents
To avoid the side effects associated with hormonal manipulation, research is actively pursuing novel non-hormonal targets. These agents are mostly in preclinical or early clinical stages of development.
Representative Agent: YCT-529
YCT-529 is a first-in-class oral, non-hormonal agent that works by inhibiting the retinoic acid receptor alpha (RARA). This receptor is essential for spermatogenesis, and blocking it prevents the production of sperm without affecting hormone levels.
Efficacy and Experimental Data
Data for YCT-529 is primarily from animal studies, with human trials in the initial safety phases.
Table 5: Preclinical and Early Clinical Data for YCT-529
| Parameter | Result | Key Findings | Source |
|---|---|---|---|
| Contraceptive Efficacy (Mice) | 99% effective in preventing pregnancy | Reversible infertility with no observed side effects. Fertility returned 4-6 weeks after cessation. | |
| Sperm Suppression (Primates) | Reduced sperm counts within two weeks | Demonstrated effect in a species closer to humans. | |
| Human Trials | Phase 1 human trials completed successfully, deemed safe. | Paving the way for further studies on efficacy in humans. |
| Mechanism | Non-hormonal; blocks a vitamin A pathway in the testes. | Avoids hormonal side effects. | |
Experimental Protocol: YCT-529 Preclinical Study (Mice)
The protocol for the preclinical efficacy study in mice established the foundation for human trials.
-
Animal Model: Male mice were used for the study.
-
Drug Administration: YCT-529 was administered orally on a daily basis for four weeks.
-
Efficacy Assessment: Treated male mice were housed with female mice, and the pregnancy rate was monitored.
-
Reversibility Study: After the treatment period, the drug was withdrawn, and the male mice were monitored for a return to fertility, which was confirmed by subsequent successful impregnations.
-
Safety Monitoring: Animals were observed for any signs of toxicity or side effects throughout the study.
Comparative Summary and Conclusion
The landscape of male contraception is evolving from the early promise and ultimate failure of agents like Gossypol to sophisticated hormonal and targeted non-hormonal approaches.
Table 6: Overall Comparison of Male Contraceptive Agents
| Feature | This compound | Hormonal Agents (Gels/Injectables) | Emerging Non-Hormonal (YCT-529) |
|---|---|---|---|
| Mechanism | Non-hormonal; enzyme inhibition & mitochondrial disruption | Hormonal; HPG axis suppression | Non-hormonal; RARA inhibition |
| Efficacy | High (>90%) | High (~96-99%) | High (99% in mice) |
| Time to Effect | ~60-75 days (loading phase) | ~8-15 weeks | ~4 weeks (in mice) |
| Reversibility | Unreliable; irreversible in ~20-25% of users | Reliably reversible | Reliably reversible (in animal models) |
| Key Side Effects | Hypokalemia, potential kidney damage | Acne, mood changes, weight gain | None observed in animal models |
| Development Stage | Discontinued for contraceptive use | Phase II / III Clinical Trials | Phase I Clinical Trials |
Conclusion: this compound demonstrated that a highly effective oral male contraceptive is pharmacologically possible. However, its unacceptable safety profile, particularly the risk of permanent infertility and hypokalemia, led to the discontinuation of its development for contraception. The mandatory requirement for future contraceptive drugs to pass rigorous toxicological and phased clinical studies was reinforced by the Gossypol experience.
Current research is focused on two main streams: hormonal methods and targeted non-hormonal methods. Hormonal agents have proven efficacy and reversibility, with ongoing efforts to optimize delivery methods and minimize side effects. Emerging non-hormonal agents like YCT-529 represent a promising future, potentially offering high efficacy and reversibility without the systemic effects of hormonal manipulation. The progression of these candidates through clinical trials will be critical in finally expanding the contraceptive choices available to men.
References
- 1. endocrine.org [endocrine.org]
- 2. Nonhormonal Male Contraceptive Development—Strategies for Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First hormone-free male birth control pill clears another milestone | University of Minnesota [twin-cities.umn.edu]
- 4. Gossypol: a potential antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Quantifying Gossypol Acetic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Gossypol Acetic Acid (AT-101), a potent small molecule inhibitor of Bcl-2 family proteins, in biological samples. Accurate and precise quantification of gossypol is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This document details and compares a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, providing supporting data and detailed experimental protocols.
Method Comparison at a Glance
The choice of analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of the HPLC-UV and a comparable LC-MS/MS method.
| Parameter | HPLC-UV Method | LC-MS/MS Method (Apogossypol as a surrogate) |
| Linearity Range | 56 - 3585 ng/mL[1] | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 56 ng/mL[1] | 10 ng/mL |
| Limit of Detection (LOD) | 28 ng/mL[1] | Not explicitly stated, but lower than LLOQ |
| Intra-assay Precision (%RSD) | < 13.7%[1] | < 15% |
| Inter-assay Precision (%RSD) | < 13.7%[1] | < 15% |
| Accuracy (Bias %) | -7.4% to 7.0% | 85% to 115% of nominal values |
| Recovery | 87.8% - 101.1% | ~90.8% |
| Sample Volume | Not explicitly stated, but amenable to standard volumes | 50 µL of plasma |
| Primary Application | Pharmacokinetic studies in clinical trials | Preclinical pharmacokinetic studies in mice |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below to allow for replication and adaptation in your own laboratory settings.
Validated HPLC-UV Method for R-(-)-Gossypol in Human Plasma
This method has been successfully applied to characterize the pharmacokinetics of AT-101 in a Phase I clinical trial.
Sample Preparation:
Due to the instability of gossypol in solution, proper sample handling is critical.
-
Stabilization: Immediately after collection, add the antioxidant glutathione to plasma samples to a final concentration of 20 mM to prevent degradation.
-
Protein Precipitation: To 200 µL of plasma sample, add 600 µL of acetonitrile.
-
Vortexing: Vortex mix the samples for 30 seconds.
-
Centrifugation: Centrifuge the samples at 13,000 rpm (17,900 x g) for 10 minutes at 4°C.
-
Injection: Directly inject an aliquot of the supernatant into the HPLC system.
Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: Zorbax Eclipse XDB C18 column (4.6 x 150 mm, 5 µm).
-
Column Temperature: 30°C.
-
Mobile Phase: Isocratic elution with 10 mmol/L KH₂PO₄ (pH 3.0) and acetonitrile (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Internal Standard (IS): R-(-)-gossypol-diamino-propanol (GDP), a Schiff's base derivative.
LC-MS/MS Method for Apogossypol (a Gossypol Analog) in Mouse Plasma
This highly sensitive method is suitable for preclinical studies with limited sample volumes. While developed for apogossypol, the principles are directly applicable to the development of a this compound assay.
Sample Preparation:
-
Stabilization: Add ascorbic acid to plasma samples to stabilize the analyte.
-
Protein Precipitation: The methodology involves protein precipitation of plasma samples. A typical protocol would involve adding a threefold excess of a cold organic solvent like acetonitrile or methanol containing an internal standard.
-
Vortexing and Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A liquid chromatography system capable of gradient elution.
-
Column: A C18 column.
-
Mobile Phase: A gradient elution profile consisting of 5mM ammonium acetate and methanol.
-
Mass Spectrometer: A tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for quantification.
-
Internal Standard (IS): A suitable internal standard, such as a stable isotope-labeled version of gossypol or a structurally similar compound.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound in biological matrices. The HPLC-UV method offers simplicity, robustness, and sufficient sensitivity for many clinical pharmacokinetic applications. The LC-MS/MS method, on the other hand, provides superior sensitivity and selectivity, making it the preferred choice for studies requiring lower limits of quantification, such as those involving low doses or in preclinical research with small sample volumes. The choice between these methods should be guided by the specific analytical needs and the resources available. For both methods, careful attention to sample stabilization is paramount to ensure the integrity and accuracy of the results.
References
A Comparative Guide to Spectrophotometric and Chromatographic Analysis of Gossypol Acetic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical step in the development pipeline. Gossypol, a polyphenolic compound derived from the cotton plant, and its acetic acid salt have garnered interest for various therapeutic applications. This guide provides a comparative overview of spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods for the determination of Gossypol Acetic Acid purity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The two primary methods for assessing the purity of this compound are UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC). While spectrophotometry offers a rapid and cost-effective approach, HPLC provides superior specificity and accuracy.
| Parameter | Spectrophotometric Method | HPLC Method | Reference |
| Principle | Measures absorbance of a colored complex formed by gossypol's reaction with reagents like aniline or 3-amino-1-propanol and iron(III).[1][2] | Separates gossypol from impurities based on its interaction with a stationary phase, followed by UV detection.[3][4] | |
| Linearity Range | 0.634 - 4.985 ppm[1] | 56 - 3585 ng/mL | |
| Detection Limit | 0.474 ppm | 28 ng/mL | |
| Precision (RSD) | < 3% | < 13.7% (intra- and inter-assay) | |
| Accuracy (Recovery) | 95.7 - 99.4% | 87.8 - 101.1% | |
| Specificity | Can be affected by gossypol-like compounds and other pigments that react with the chromogenic agent. | High, capable of separating gossypol from its derivatives and other impurities. | |
| Analysis Time | Rapid | Longer run times per sample | |
| Cost | Relatively inexpensive | Higher initial instrument cost and solvent consumption. |
Experimental Protocols
Below are detailed methodologies for both a spectrophotometric and an HPLC-based purity assay for this compound.
This method is based on the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III) to form a colored complex.
Materials and Reagents:
-
This compound standard
-
3-amino-1-propanol
-
Hydrated ferric nitrate (Fe(NO₃)₃·9H₂O)
-
Dimethylformamide (DMF)
-
Hydrochloric acid
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in DMF. Create a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in DMF.
-
Color Development: To an aliquot of the standard or sample solution, add 3-amino-1-propanol followed by the iron(III) solution.
-
Measurement: Measure the absorbance of the resulting green-colored complex at the absorption maximum of 620 nm against a reagent blank.
-
Quantification: Construct a calibration curve from the standards and determine the concentration of gossypol in the sample.
This HPLC method provides high-resolution separation for accurate purity determination.
Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 analytical column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of 10 mmol/L KH₂PO₄ (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 20:80 v/v).
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Purity Calculation: Determine the purity of the sample by comparing the peak area of gossypol to the total peak area of all components in the chromatogram.
Experimental Workflow and Data Analysis
The general workflow for analyzing the purity of a this compound sample involves several key stages, from sample preparation to final data interpretation.
Caption: Workflow for this compound purity analysis.
Conclusion
The choice between spectrophotometric and HPLC methods for this compound purity analysis depends on the specific requirements of the study. For rapid screening and routine quality control where high specificity is not paramount, spectrophotometry offers a viable, cost-effective solution. However, for regulatory submissions, in-depth impurity profiling, and research and development where accuracy and specificity are critical, HPLC is the superior and recommended method. The detailed protocols and comparative data presented in this guide should assist researchers in selecting and implementing the most appropriate analytical strategy for their needs.
References
Cross-validation of Gossypylic Acid's Effects in Prostate Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the effects of Gossypol Acetic Acid on two distinct human prostate cancer cell lines: DU-145 and PC-3. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's differential impact.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the quantitative effects of this compound on the viability and induction of apoptosis in DU-145 and PC-3 prostate cancer cell lines.
| Parameter | DU-145 | PC-3 | Reference |
| Cell Type | Human Prostate Carcinoma | Human Prostate Carcinoma | |
| Androgen Receptor Status | Negative | Negative | |
| IC50 (72h treatment) | 5 µM | 3 µM | [1] |
| Apoptosis Induction | Significant induction of apoptosis observed. Exposure to 10 µM gossypol resulted in the activation of 13 proteins, 7 transcription factors, and expression of 17 genes involved in the mitochondrial pathway of apoptosis. | Dose-dependent increase in apoptosis. Treatment with 10 µg/mL (~17 µM) of (-)-gossypol for 48h resulted in 30% apoptotic cells, rising to ~55% at 20 µg/mL (~34 µM). | [1][2] |
| Key Molecular Mechanisms | Downregulation of Bcl-2, activation of p53, and caspase-dependent apoptosis. | Inhibition of Bcl-xL/Bax and Bcl-xL/Bim heterodimerization, leading to both caspase-dependent and -independent apoptosis involving the release of AIF. | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Culture
-
Cell Lines: DU-145 and PC-3 human prostate cancer cell lines.
-
Culture Medium:
-
DU-145: DMEM supplemented with 10% heat-inactivated FBS, 50 U/ml penicillin/streptomycin, and 2 mM L-glutamine.
-
PC-3: F-12 Kaighn's medium supplemented with 10% heat-inactivated FBS, 50 U/ml penicillin/streptomycin, and 2 mM L-glutamine.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed DU-145 or PC-3 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the action of this compound.
Caption: Experimental workflow for comparing this compound's effects.
Caption: Key signaling pathway modulated by this compound.
References
- 1. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol induces apoptosis in human PC-3 prostate cancer cells by modulating caspase-dependent and caspase-independent cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gossypol Acetic Acid Enantiomers: Unraveling Differential Biological Activity
A deep dive into the distinct biological and physiological effects of the enantiomers of Gossypol Acetic Acid, (+)-gossypol and (-)-gossypol, reveals significant differences in their therapeutic potential, particularly in oncology. This guide provides a comprehensive comparison of their activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), exists as a racemic mixture of two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the binaphthyl bond.[1] While chemically identical in composition, these enantiomers exhibit markedly different biological activities. The R-(-)-enantiomer, also known as AT-101, is noted to be the more biologically active form and, consequently, more toxic than its S-(+)-counterpart.[2][3] This difference in potency is particularly pronounced in their anticancer effects, where (-)-gossypol has demonstrated significantly higher efficacy.[4][5]
Comparative Antiproliferative Activity
The superior anticancer potential of the (-)-enantiomer is quantitatively demonstrated by its lower half-maximal inhibitory concentration (IC50) values across a range of human cancer cell lines. Experimental data consistently shows that (-)-gossypol is more potent in inhibiting cell proliferation than (+)-gossypol.
| Cell Line | Cancer Type | (-)-Gossypol IC50 (µM) | (+)-Gossypol IC50 (µM) | Racemic (±)-Gossypol IC50 (µM) | Reference |
| Reproductive Cancers | |||||
| OVCA 433 | Ovarian | - | - | 0.86 - 1.98 | |
| Non-Reproductive Cancers | |||||
| SK-mel-19 | Melanoma | 20 | >50 | 23 - 46 | |
| Sihas | Cervix | - | - | 23 - 46 | |
| H69 | Small Cell Lung | - | - | 23 - 46 | |
| K562 | Myelogenous Leukemia | - | - | 23 - 46 | |
| Jurkat (Vector Control) | T-cell Leukemia | 7.0 ± 2.7 | - | - | |
| Jurkat (Bcl-2 Overexpressing) | T-cell Leukemia | 18.1 ± 2.6 | - | - | |
| Jurkat (Bcl-xL Overexpressing) | T-cell Leukemia | 22.9 ± 3.7 | - | - | |
| Various Carcinoma Lines | |||||
| RL95-2 | Endometrial | - | - | 1.3 - 18.9 | |
| SKOV-3 | Ovarian | - | - | 1.3 - 18.9 | |
| TT | Medullary Thyroid | - | - | 1.3 - 18.9 | |
| NCI-H295R | Adrenocortical | - | - | 1.3 - 18.9 | |
| SW-13 | Adrenocortical | - | - | 1.3 - 18.9 |
Table 1: Comparative IC50 values of Gossypol enantiomers and the racemic mixture on various human cancer cell lines.
Studies have shown that (-)-gossypol can be 3.6 to 12.4 times more potent than (+)-gossypol in its antiproliferative effects. This enhanced activity of the (-)-enantiomer is the primary contributor to the overall efficacy of the racemic mixture.
Mechanism of Action: Induction of Apoptosis
The principal mechanism underlying the anticancer activity of gossypol is the induction of apoptosis, or programmed cell death. Gossypol functions as a BH3 mimetic, targeting and inhibiting the anti-apoptotic proteins of the Bcl-2 family, particularly Bcl-2 and Bcl-xL. By binding to the BH3 domain of these proteins, gossypol prevents them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in cell death.
The differential activity of the enantiomers is linked to their binding affinity for these anti-apoptotic proteins. Notably, (-)-gossypol, but not (+)-gossypol, has been shown to bind to the BH3 pocket of Bcl-xL. This targeted interaction likely accounts for the superior pro-apoptotic and anticancer potency of the (-)-enantiomer. The apoptotic cascade initiated by gossypol involves the activation of initiator caspase-9 and effector caspase-3.
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of (+)-gossypol, (-)-gossypol, or racemic gossypol for 24 hours. A control group with fresh medium should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell proliferation by 50% compared to the control.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Harvest and fix cells in 1% formaldehyde, followed by permeabilization with ethanol.
-
DNA Labeling: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and Br-dUTP to label the 3'-OH ends of fragmented DNA.
-
Immunodetection: Add an anti-Br-dU antibody conjugated to a fluorescent marker (e.g., FITC).
-
Counterstaining and Analysis: Counterstain the nuclei with propidium iodide (PI) or DAPI and analyze the cells by flow cytometry or fluorescence microscopy. Apoptotic cells will exhibit a higher fluorescence intensity from the incorporated labeled nucleotides.
Caspase Activity Assay (Colorimetric)
This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.
-
Cell Lysis: Treat cells with gossypol enantiomers, then harvest and lyse them in a chilled cell lysis buffer.
-
Substrate Addition: Add a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspase to cleave the substrate, releasing the p-nitroanilide (pNA) chromophore.
-
Absorbance Measurement: Measure the absorbance of the pNA at 400-405 nm. The level of caspase activity is proportional to the color intensity.
Conclusion
The available evidence strongly indicates that the (-)-enantiomer of this compound is the more biologically active and potent form, particularly concerning its antiproliferative and pro-apoptotic effects on cancer cells. Its enhanced ability to inhibit anti-apoptotic Bcl-2 family proteins, especially Bcl-xL, underpins its superior efficacy. While racemic gossypol demonstrates therapeutic potential, the isolated (-)-enantiomer, AT-101, represents a more targeted and potent agent for cancer therapy. Further research focusing on the specific activities and toxicological profiles of each enantiomer is crucial for the continued development of gossypol-based therapeutics. The provided experimental protocols offer a foundation for researchers to conduct comparative studies and further elucidate the nuanced activities of these intriguing molecules.
References
- 1. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of gossypol and its optical isomers on human reproductive cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. scispace.com [scispace.com]
- 5. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases [mdpi.com]
A Comparative Guide to Gossypol Acetic Acid and Docetaxel Combination Therapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of Gossypel Acetic Acid (a derivative of Gossypol) in combination with docetaxel, a standard chemotherapeutic agent, against docetaxel monotherapy. We present supporting experimental data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Executive Summary
Gossypol, a natural polyphenolic aldehyde derived from the cotton plant, has demonstrated potent anticancer properties.[1][2] Its derivative, Gossypol Acetic Acid (AT-101), acts as a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By functioning as a BH3 mimetic, Gossypol disrupts the sequestration of pro-apoptotic proteins by Bcl-2, Bcl-xL, and Mcl-1, thereby promoting programmed cell death.[3] Docetaxel, a taxane-based chemotherapeutic, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. The combination of these two agents has shown synergistic effects in preclinical models and promising results in clinical trials, suggesting a potent strategy for various malignancies, including prostate and non-small cell lung cancer.
Performance Comparison: Combination Therapy vs. Monotherapy
The addition of this compound to docetaxel-based regimens has been evaluated in multiple studies to determine its potential to improve treatment outcomes. The data presented below summarizes the comparative efficacy of the combination therapy versus docetaxel monotherapy or docetaxel with a placebo.
Preclinical Data
In preclinical models, the combination of gossypol and docetaxel has consistently demonstrated synergistic cytotoxicity and enhanced tumor growth inhibition compared to either agent alone.
| Cancer Type | Model System | Treatment Arms | Key Findings | Reference |
| Prostate Cancer | PC-3 Xenograft | 1. Control2. (-)-Gossypol (20 mg/kg, p.o.)3. Docetaxel (7.5 mg/kg, i.v.)4. (-)-Gossypol + Docetaxel | The combination treatment resulted in a significantly greater reduction in tumor volume compared to docetaxel alone (P < 0.001). | |
| Prostate Cancer | PC-3 Cells | 1. Docetaxel2. Gossypol3. Docetaxel + Gossypol | The combination was synergistically cytotoxic and induced a higher rate of apoptosis in a dose- and time-dependent manner. | |
| Prostate Cancer | LAPC4, PC3, DU145 cells | Gossypol | Reduced viability with an IC50 between 3 and 5 µmol/L. | |
| Multiple Myeloma | U266 and Wus1 cells | Gossypol Acetate | Dose- and time-dependent inhibition of proliferation with IC50 values of 2.4 µM and 2.2 µM at 48h, respectively. |
Clinical Data
Clinical trials have investigated the efficacy and safety of this compound (AT-101) in combination with docetaxel-based chemotherapy.
| Cancer Type | Trial Phase | Treatment Arms | Key Efficacy Outcomes | Reference |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Phase II (Randomized, Double-Blind, Placebo-Controlled) | 1. Gossypol (20 mg/day) + Docetaxel (75 mg/m²) + Cisplatin (75 mg/m²)2. Placebo + Docetaxel (75 mg/m²) + Cisplatin (75 mg/m²) | Median Progression-Free Survival (mPFS): 7.43 months vs. 4.9 months (HR=0.54, p=0.06)Median Overall Survival (mOS): 18.37 months vs. 14.7 months (HR=0.68, p=0.27) | |
| Gastroesophageal Carcinoma | Phase I/II | Low-dose AT-101 + Docetaxel + Fluorouracil + Radiation | Complete responses in 11 of 13 patients; median progression-free survival of 52 months. | |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Randomized Phase II | 1. AT-101 + Docetaxel + Prednisone2. Placebo + Docetaxel + Prednisone | A potential benefit was observed in high-risk patients and in some patients with prolongation in progression-free survival or overall survival. |
Mechanism of Action: A Synergistic Approach
The enhanced antitumor effect of the Gossypol and docetaxel combination stems from their distinct but complementary mechanisms of action, which converge to promote apoptosis.
Docetaxel's Mechanism: Docetaxel targets the microtubule network, which is crucial for cell division. By stabilizing microtubules, it prevents their dynamic disassembly, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
Gossypol's Mechanism: Gossypol acts as a BH3 mimetic, directly targeting the anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1). These proteins normally sequester pro-apoptotic proteins like Bax and Bak. By binding to the BH3-binding groove of the anti-apoptotic proteins, Gossypol liberates Bax and Bak, allowing them to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.
Synergistic Interaction: The combination of docetaxel-induced mitotic stress and Gossypol-mediated inhibition of the primary anti-apoptotic defense mechanism creates a scenario where cancer cells are pushed towards apoptosis more effectively than with either agent alone.
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound and Docetaxel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of Gossypol and docetaxel combination therapy.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and docetaxel, alone and in combination.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Docetaxel stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound, docetaxel, and their combination in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium and DMSO as vehicle controls.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by this compound and docetaxel, alone and in combination.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation. For adherent cells, use gentle trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Bcl-2 Family Proteins
This protocol describes the detection and quantification of changes in the expression of key apoptotic regulatory proteins.
Objective: To assess the effect of this compound and docetaxel on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-Bak, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
References
Unveiling the Molecular Arsenal of Gossypol Acetic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the molecular targets of Gossypol Acetic Acid, supported by experimental data and detailed protocols. We delve into the compound's validated interactions with key cellular proteins, offering a clear perspective on its mechanism of action.
Gossypol, a polyphenolic compound naturally occurring in the cotton plant (Gossypium species), has garnered significant interest for its diverse biological activities, including its potential as an anti-cancer agent.[1] The acetic acid salt of gossypol is frequently used in research to improve its solubility and handling. This guide focuses on confirming the direct molecular targets of this compound, presenting a comparative analysis of its binding affinities and inhibitory concentrations against other known modulators of these targets.
Primary Molecular Targets: A Quantitative Comparison
Experimental evidence has robustly identified two primary classes of proteins as direct molecular targets of this compound: the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins and the metabolic enzyme Lactate Dehydrogenase (LDH).
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
This compound acts as a BH3 mimetic, binding to the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 family members like Bcl-2, Bcl-xL, and Mcl-1.[2][3] This interaction prevents these proteins from sequestering their pro-apoptotic counterparts (e.g., Bax, Bak), thereby triggering the intrinsic pathway of apoptosis. The R-(-) enantiomer of gossypol, often referred to as AT-101, is particularly potent in this regard.[4][5]
Below is a comparative table of the inhibitory constants (Ki) of Gossypol and other known Bcl-2 family inhibitors.
| Inhibitor | Bcl-2 Ki (µM) | Bcl-xL Ki (µM) | Mcl-1 Ki (µM) |
| Gossypol | 0.32 | 0.48 | 0.18 |
| Navitoclax (ABT-263) | ≤0.001 | ≤0.0005 | Binds weakly |
| Venetoclax (ABT-199) | <0.01 | - | - |
| Sabutoclax (BI-97C1) | 0.32 | 0.31 | 0.20 |
Data compiled from multiple sources. Note that binding affinities can vary depending on the specific assay conditions.
Inhibition of Lactate Dehydrogenase (LDH)
This compound is a potent inhibitor of Lactate Dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. It demonstrates non-selective inhibition of various LDH isoforms, including LDH-A4, LDH-B4, and the testis-specific LDH-C4, by competing with the binding of the cofactor NADH.
Here, we compare the inhibitory constants (Ki) of Gossypol with other LDH inhibitors.
| Inhibitor | LDH-A4 Ki (µM) | LDH-B4 Ki (µM) | LDH-C4 Ki (µM) |
| Gossypol | 1.9 | 1.4 | 4.2 |
| Oxamate | - | - | - |
| Galloflavin | - | - | - |
Ki values for Oxamate and Galloflavin are not as consistently reported across isoforms as for Gossypol, but they are recognized LDH inhibitors.
Modulation of Downstream Signaling Pathways
While Bcl-2 and LDH are confirmed direct molecular targets, this compound also exerts significant influence on downstream signaling pathways, most notably the PI3K/Akt pathway. Research indicates that gossypol can down-regulate the expression of Akt and phospho-Akt, leading to cell cycle arrest at the G0/G1 phase. This effect is likely a consequence of the primary interactions with its direct targets rather than a direct binding event with PI3K or Akt.
Experimental Protocols
To facilitate the replication and validation of the findings presented, we provide detailed methodologies for key experiments.
Protocol 1: Bcl-2 Family Protein Competitive Binding Assay (Fluorescence Polarization)
This assay determines the ability of a test compound to compete with a fluorescently labeled BH3 peptide for binding to a Bcl-2 family protein.
Materials:
-
Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Assay Buffer (e.g., 20 mM Phosphate buffer pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
This compound and other test compounds
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a dilution series of this compound and other competitor compounds in Assay Buffer.
-
In the assay plate, add the fluorescently labeled BH3 peptide at a constant concentration (e.g., 5 nM).
-
Add the recombinant Bcl-2 family protein at a concentration that results in a significant polarization signal (typically in the low nanomolar range).
-
Add the diluted test compounds to the wells. Include wells with no compound (positive control for binding) and wells with no protein (negative control).
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 value by plotting the polarization signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay
This assay measures the inhibition of LDH activity by monitoring the decrease in NADH absorbance at 340 nm.
Materials:
-
Purified LDH isoenzyme (e.g., rabbit muscle LDH)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Pyruvate solution (substrate)
-
NADH solution (cofactor)
-
This compound and other test compounds
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a dilution series of this compound and other inhibitors in Assay Buffer.
-
In the wells of the microplate or cuvettes, add the Assay Buffer, NADH solution, and the diluted inhibitor.
-
Add the LDH enzyme solution and incubate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pyruvate solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) or after a fixed time point (endpoint read).
-
The rate of the reaction is proportional to the change in absorbance per unit time.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor, and analyze the data using Lineweaver-Burk or other kinetic plots.
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound induces apoptosis by inhibiting Bcl-2/Bcl-xL.
Caption: Experimental workflow for the LDH enzyme inhibition assay.
Caption: Workflow for the Bcl-2 competitive binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Gossypol Acetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Gossypol Acetic Acid, a compound investigated for various pharmacological activities, is classified as a hazardous substance and requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Hazard Profile and Safety Precautions
This compound is categorized as harmful if swallowed and is suspected of causing cancer[1][2][3][4]. Due to its hazardous nature, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment[1]. Before initiating any disposal procedures, ensure that all safety precautions have been read and understood.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety goggles with side-shields), and face protection. In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this product.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following protocol outlines the general steps for its proper disposal.
1. Waste Collection and Segregation:
-
Carefully collect waste this compound. If it is in solid form, sweep it up and shovel it into a suitable container. Avoid actions that could generate dust.
-
Place the waste material into a designated, suitable, and closed container for disposal. The container should be clearly labeled as hazardous waste and should specify the contents.
2. Storage Pending Disposal:
-
Store the sealed waste container in a secure, locked-up area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Do not empty this compound into drains or release it into the environment.
-
Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste and for ensuring complete and accurate classification according to regulations.
In Case of Accidental Release:
-
For spills, prevent further leakage if it is safe to do so.
-
Collect the spilled material using methods that avoid dust generation and place it in a suitable, closed container for disposal.
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| CAS Number | 12542-36-8 | |
| Molecular Formula | C32H34O10 | |
| Molecular Weight | 578.61 g/mol | |
| Physical State | Yellow crystal powder | |
| Melting Point | 164-168°C | |
| Boiling Point | 707.9°C at 760 mmHg | |
| Flash Point | 395.9°C | |
| Hazard Classification | Acute toxicity, Oral (Category 4) | |
| Carcinogenicity (Category 2) |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from initial handling to final disposal, ensuring safety and compliance at each stage.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gossypol Acetic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Gossypol Acetic Acid, including detailed operational plans and disposal protocols. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.
Chemical Safety Profile: this compound
| Property | Value | Reference |
| CAS Number | 12542-36-8 | [1][2][3][4][5] |
| Molecular Formula | C₃₂H₃₄O₁₀ | |
| Molecular Weight | 578.61 g/mol | |
| Appearance | Yellow crystal powder | |
| Melting Point | 164-168°C | |
| Boiling Point | 707.9°C at 760 mmHg | |
| Flash Point | 395.9°C | |
| Hazards | Harmful if swallowed, Suspected of causing cancer, Very toxic to aquatic life with long lasting effects. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
1. Preparation and Precaution:
-
Obtain and review the Safety Data Sheet (SDS) before use.
-
Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Locate the nearest eyewash station and safety shower before starting work.
2. Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face | Safety goggles or a face shield | Must provide a seal around the eyes to protect from splashes. Standard eyeglasses are not sufficient. Conforms to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, neoprene, or other suitable material. Inspect gloves for leaks before use. |
| Body Protection | Laboratory coat or chemical-resistant coveralls | Long-sleeved to prevent skin contact. |
| Respiratory | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation of dust particles. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. |
| Foot Protection | Closed-toe shoes | Leather or canvas shoes are not recommended as they can absorb chemicals. |
3. Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Weigh and handle the solid in a designated area, such as a fume hood, to minimize inhalation risk.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Some sources recommend storing in a freezer.
-
Store locked up and away from incompatible materials.
Emergency and Disposal Protocols
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as detailed above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, suitable container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
-
Prevent the spill from entering drains or waterways.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste materials, including empty containers, should be placed in a sealed, labeled container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not release into the environment.
Workflow for Safe Handling and Disposal
Caption: A stepwise workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
